molecular formula C14H22N2 B1377542 (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine CAS No. 1638499-31-6

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B1377542
CAS No.: 1638499-31-6
M. Wt: 218.34 g/mol
InChI Key: NVKDDQBZODSEIN-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192001
Record name rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-80-1
Record name rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Characterization of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs.[1] Its conformational flexibility and the stereochemical complexity arising from substitution patterns demand a rigorous, multi-technique approach for unambiguous structural characterization. This guide provides an in-depth, field-proven perspective on the integrated use of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry for the comprehensive elucidation of substituted piperidine structures. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality behind experimental choices to ensure a self-validating and robust characterization workflow.

Introduction: The Significance and Challenge of the Piperidine Scaffold

Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in pharmaceuticals and natural products, valued for its ability to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, including anticancer agents, CNS-acting drugs, and antimicrobials.[2][4]

The synthetic versatility of the piperidine ring allows for the creation of a vast chemical space of three-dimensional molecules. However, this versatility presents a significant analytical challenge. Substituted piperidines can exist as a complex mixture of regioisomers, diastereomers, and conformers (typically chair, boat, and twist-boat). Determining the precise connectivity, relative and absolute stereochemistry, and the dominant conformational state in solution is critical, as these features directly govern the molecule's interaction with its biological target.[1][5] This guide outlines a holistic and logical workflow to navigate this complexity.

The Integrated Characterization Workflow

Characterization_Workflow cluster_0 Primary Structure (Connectivity) cluster_1 Secondary & Tertiary Structure (3D) cluster_2 Validation & Refinement cluster_3 Final Structure MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Initial Framework) MS->NMR_1D Provides MW NMR_2D 2D NMR (Connectivity & Relative Stereochemistry) NMR_1D->NMR_2D Suggests Connectivity XRAY X-Ray Crystallography (Absolute Stereochemistry & Solid-State Conformation) NMR_2D->XRAY Proposes Relative Stereochemistry COMP Computational Chemistry (Conformational Analysis & Spectral Prediction) NMR_2D->COMP Provides Experimental Constraints FINAL Validated Structure NMR_2D->FINAL Confirms in Solution XRAY->FINAL Confirms Absolutely COMP->NMR_2D Predicts Spectra & Low-Energy Conformers COMP->FINAL Supports Energetically

Caption: Integrated workflow for piperidine characterization.

Primary Structure: Establishing the Molecular Formula and Connectivity

The initial steps focus on defining the elemental composition and the basic atomic connections within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first port of call, providing the accurate mass of the molecular ion, which is used to determine the elemental formula.

  • Causality: Electrospray ionization (ESI) is the preferred technique for most piperidine derivatives due to its soft nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[6] This preserves the crucial molecular weight information.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion are invaluable for confirming the presence of the piperidine core. The fragmentation patterns are heavily influenced by the position and nature of substituents.[6][7] A common initial fragmentation event is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable iminium ion.[6] Ring-opening pathways can also be diagnostic.[6][8]

1D NMR Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectra provide the fundamental map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through scalar (J) coupling. For piperidines, the chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation. Large trans-diaxial couplings (³J_ax,ax ≈ 10-13 Hz) are characteristic of a chair conformation and are critical for initial conformational assessment.[9]

  • ¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups, which is essential for piecing together the molecular fragments.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine Ring Nuclei

PositionProton TypeTypical ¹H Shift (ppm)Carbon TypeTypical ¹³C Shift (ppm)
C2/C6Axial~2.5 - 2.8C2/C6~45 - 55
Equatorial~2.9 - 3.2
C3/C5Axial~1.4 - 1.7C3/C5~25 - 35
Equatorial~1.7 - 2.0
C4Axial~1.4 - 1.7C4~23 - 33
Equatorial~1.7 - 2.0

Note: These are approximate ranges and can be significantly influenced by substituents and solvent.[10][11]

Elucidating 3D Structure: Stereochemistry and Conformation

With the basic connectivity established, the next critical phase is to define the three-dimensional arrangement of atoms using a suite of 2D NMR experiments and, definitively, X-ray crystallography.

2D NMR Spectroscopy: The Connectivity and Spatial Puzzle

2D NMR is the workhorse for unambiguously assigning all proton and carbon signals and determining relative stereochemistry.

2D_NMR_Correlations cluster_0 Through-Bond Correlations cluster_1 Through-Space Correlations COSY COSY ¹H - ¹H (2-3 bonds) HSQC HSQC ¹H - ¹³C (1 bond) struct ¹H Signals ¹³C Signals Relative Stereochemistry Final Assignment COSY->struct:f0 Connects proton spin systems COSY->struct:f3 Integrated Analysis HMBC HMBC ¹H - ¹³C (2-3 bonds) HSQC->struct:f1 Links protons to attached carbons HSQC->struct:f3 Integrated Analysis HMBC->struct:f1 Connects molecular fragments HMBC->struct:f3 Integrated Analysis NOESY NOESY NOESY->struct:f2 Defines spatial proximity NOESY->struct:f3 Integrated Analysis

Caption: Key 2D NMR experiments and their roles.

  • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically over two or three bonds. This is essential for tracing out the proton connectivity around the piperidine ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the definitive method for assigning carbon signals based on their known proton assignments.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is arguably the most powerful experiment for establishing the gross structure, as it connects different spin systems and confirms the placement of substituents on the ring.[9]

  • NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), irrespective of whether they are connected through bonds. This is the primary NMR method for determining relative stereochemistry. For example, a strong NOE between two protons on the piperidine ring (e.g., H-2ax and H-4ax) provides compelling evidence for their 1,3-diaxial relationship, confirming both their relative stereochemistry and the chair conformation.[9]

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and, crucially, the absolute stereochemistry (if a chiral reference is present).[12][13]

  • Causality and Trustworthiness: The result of a successful X-ray crystallographic analysis is a 3D model of the molecule with atomic coordinates. This provides the ultimate validation for the structure proposed by NMR and other techniques. Any conflict between the solid-state structure and the solution-state data from NMR must be carefully investigated, as it may indicate different preferred conformations in different phases.[13]

  • Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystal growth.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) for solubility. The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Method (Slow Evaporation): a. Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant (e.g., paratone oil) before flash-cooling in liquid nitrogen for data collection.[14]

Computational Synergy: Validating the Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to support and rationalize experimental findings.[15]

  • Conformational Searching: Computational methods can systematically search for and identify low-energy conformers of the piperidine derivative.[15] The relative energies of these conformers, calculated using Boltzmann statistics, can predict the major species present in solution, which should align with the NOESY and coupling constant data.[16]

  • NMR Chemical Shift Prediction: DFT methods can calculate theoretical ¹H and ¹³C NMR chemical shifts for a given structure.[10] Comparing these predicted spectra with the experimental data provides a high level of confidence in the structural assignment. A strong correlation between the calculated shifts for a specific low-energy conformer and the experimental spectrum is a powerful self-validating check.[15][16]

Conclusion: A Multi-faceted Approach to Certainty

The structural characterization of substituted piperidines is a complex task that cannot be reliably accomplished with a single technique. The robust, self-validating methodology presented here—initiating with MS and 1D NMR to define the primary structure, advancing to a suite of 2D NMR experiments to elucidate stereochemistry and solution conformation, validating with computational modeling, and obtaining ultimate proof with X-ray crystallography—represents the industry-standard best practice. By understanding the causality behind each experimental choice and integrating the data in a logical, iterative workflow, researchers can achieve unambiguous and defensible structural assignments, a critical prerequisite for successful drug discovery and development.

References

  • Zhang Z., Zhang X., Nagib D.A. Chiral Piperidines from Acyclic Amines via Enantioselective, Radical-Mediated δ C–H Cyanation. Chem. 2019;5:3127–3134. Available from: [Link]

  • Procopio, A., et al. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. 2020;25(23):5754. Available from: [Link]

  • Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. 2022;13(12):1614-1620. Available from: [Link]

  • Díaz, E., et al. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure. 2015;1093:131-139. Available from: [Link]

  • Vangrevelinghe, E., et al. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. 2014;5(7):829-834. Available from: [Link]

  • Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025;285:117208. Available from: [Link]

  • Khan, K. M., et al. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Letters in Drug Design & Discovery. 2017;14(8). Available from: [Link]

  • İnci, İ., & Gökçe, H. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry. 2016;54(12):967-976. Available from: [Link]

  • Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. 1975;97(11):322-333. Available from: [Link]

  • de Souza, J. B., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. 2018. Available from: [Link]

  • Vangrevelinghe, E., et al. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. 2014;5(7):829-834. Available from: [Link]

  • Rossi, D., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. 2020;10(1):1753. Available from: [Link]

  • Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. 2022;13(12):1614-1620. Available from: [Link]

  • de Souza, J. B., et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. 2018;32(21):1847-1856. Available from: [Link]

  • Williamson, R. T. Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. 2002. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2024;7(2):163-189. Available from: [Link]

  • Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. 2022. Available from: [Link]

  • Hryhoriv, A., et al. Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCrData. 2022;7(8). Available from: [Link]

  • Titi, A., et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals. 2021;11(1):5. Available from: [Link]

  • Figueroa-Guízar, R., et al. Piperine mass fragments: possible structures of major mass spectral... ResearchGate. 2021. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. 2016;6(83):79379-79385. Available from: [Link]

  • Di, P., et al. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Exploration of Medicinal Chemistry. 2024. Available from: [Link]

  • Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. 1975;97(2):322-333. Available from: [Link]

  • Chemspace. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Chemspace. 2024. Available from: [Link]

Sources

A Comprehensive Technical Guide to Target Identification and Deconvolution for (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a deep understanding of its mechanism of action, a process fundamentally anchored in the identification of its molecular target(s). This guide provides an in-depth, systematic framework for the target identification and deconvolution of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. While this molecule is recognized as a synthetic intermediate in the production of Tofacitinib, a potent Janus kinase (JAK) inhibitor, its independent biological activity and potential off-target interactions remain uncharacterized.[1] The presence of such intermediates as impurities in final drug products necessitates a thorough evaluation of their biological profiles to ensure safety and efficacy.

This document eschews a rigid, templated approach, instead presenting a dynamic and logical workflow tailored for drug discovery professionals. We will navigate a multi-pillar strategy, beginning with cost-effective in silico predictions to generate initial hypotheses, progressing to robust in vitro experimental identification using advanced chemical proteomics, and culminating in definitive in-cell target engagement validation and biophysical characterization. Each section is designed not merely to list protocols, but to instill a deep understanding of the scientific causality behind each experimental choice, empowering researchers to design and execute self-validating studies.

Introduction: The Compound and the Scientific Imperative

This compound is a substituted piperidine derivative whose primary significance to date has been its role as a key building block in the synthesis of Tofacitinib.[1] Tofacitinib itself is a well-characterized inhibitor of the JAK family of tyrosine kinases, particularly JAK3, and is approved for the treatment of various autoimmune diseases.

The critical question for a drug development professional is: does this intermediate possess its own bioactivity? The rationale for undertaking a comprehensive target identification campaign for this molecule is threefold:

  • Independent Biological Activity: To determine if the intermediate itself has any pharmacological effects, which could represent a starting point for a new chemical series.

  • Safety and Toxicology: To identify any potential off-targets that could contribute to unforeseen toxicity if the molecule is present as an impurity in the final Tofacitinib drug product.

  • Workflow Exemplification: To utilize this molecule as a practical case study for illustrating a state-of-the-art, integrated target deconvolution workflow applicable to any novel small molecule.

This guide provides the strategic and technical framework to address these points authoritatively.

The Integrated Target Identification Workflow: A Multi-Pillar Strategy

A robust target identification campaign relies on the convergence of evidence from orthogonal methodologies. We advocate for a four-pillar strategy that progresses from broad, computational predictions to highly specific, quantitative measurements of the drug-target interaction. This systematic approach maximizes efficiency and minimizes the risk of pursuing false positives.

Target_ID_Workflow cluster_0 Pillar 1: In Silico Prediction (Hypothesis Generation) cluster_1 Pillar 2: In Vitro Identification (Hypothesis Testing) cluster_2 Pillar 3: In-Cell Validation (Biological Relevance) cluster_3 Pillar 4: Biophysical Characterization (Quantitative Confirmation) p1_ligand Ligand-Based (Similarity Search) p1_structure Structure-Based (Reverse Docking) p2_acms Affinity Chromatography- Mass Spectrometry (AC-MS) p1_structure->p2_acms p3_cetsa Cellular Thermal Shift Assay (CETSA) p2_acms->p3_cetsa p4_spr Surface Plasmon Resonance (SPR) p3_cetsa->p4_spr p4_itc Isothermal Titration Calorimetry (ITC) output Validated Target(s) & Mechanism of Action p4_itc->output

Caption: The Four-Pillar Target Identification Workflow.

Pillar 1: In Silico Target Prediction

Scientific Rationale: Computational, or in silico, methods serve as a powerful and cost-effective first step to generate a manageable list of potential protein targets, thereby focusing subsequent experimental efforts.[2][3] These approaches leverage vast biological and chemical databases to predict interactions based on the ligand's structure or similarity to known drugs.[4]

Methodology 1: Ligand-Based Target Prediction

This method operates on the principle that structurally similar molecules often share similar biological targets. Given the compound's relationship to Tofacitinib, this is a highly logical starting point.

Step-by-Step Protocol:

  • Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound.

  • Utilize Prediction Servers: Input the SMILES string into publicly available, well-validated web servers such as SwissTargetPrediction .[5] These tools compare the query molecule to a database of known active ligands and predict the most probable protein targets.

  • Analyze Predictions: The output will be a ranked list of potential targets. Scrutinize this list for the presence of Janus kinases or other related kinases, which would be expected based on the Tofacitinib structural alert. Also, note other high-probability target classes for further investigation.

Methodology 2: Structure-Based Target Prediction (Reverse Docking)

Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of compounds against one target, it screens one compound against a library of protein structures.[6]

Step-by-Step Protocol:

  • Prepare 3D Ligand Structure: Convert the 2D structure of the compound into a low-energy 3D conformation using software like Open Babel or commercial packages.

  • Select Target Database: Utilize a database of high-quality, druggable protein structures, such as the Potential Drug Target Database (PDTD).

  • Perform Reverse Docking: Use a validated docking program (e.g., AutoDock, Glide) to systematically assess the binding pose and score of the compound within the active site of each protein in the database.

  • Rank and Filter Hits: Rank the potential targets based on their docking scores. Filter this list by cross-referencing with predictions from the ligand-based approach and by applying biological pathway analysis to prioritize targets relevant to known Tofacitinib biology (e.g., inflammation, immunology).

Prediction Method Principle Potential Predicted Targets (Hypothetical) Primary Utility
Ligand-BasedStructural SimilarityKinases (JAK family), GPCRs, TransportersHypothesis Generation, Target Class Prioritization
Structure-Based3D Shape & Chemical ComplementaritySpecific Kinase Isoforms, Enzymes, Nuclear ReceptorsStructural Rationale for Binding, Off-Target Prediction

Pillar 2: In Vitro Identification via Chemical Proteomics

Scientific Rationale: To move from prediction to direct evidence, we must use the compound itself as a "bait" to physically isolate its binding partners from a complex biological milieu.[7] Affinity chromatography coupled with mass spectrometry (AC-MS) is a gold-standard technique for this purpose, providing an unbiased survey of the proteins that physically interact with the molecule of interest.[8][9]

ACMS_Workflow cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Capture cluster_2 Elution & Analysis cluster_3 Data Interpretation s1 1. Synthesize Affinity Probe (Compound + Linker + Biotin) s2 2. Immobilize Probe on Streptavidin Beads s1->s2 s3 3. Incubate Beads with Cell Lysate s2->s3 s4 4. Wash Extensively (Remove Non-specific Binders) s3->s4 s5 5. Elute Bound Proteins s4->s5 s6 6. Digest Proteins (Trypsin) s5->s6 s7 7. Analyze Peptides by LC-MS/MS s6->s7 s8 8. Identify & Quantify Proteins s7->s8 s9 9. Identify Enriched 'Hits' (vs. Control Beads) s8->s9

Caption: The Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Detailed Experimental Protocol: AC-MS

Causality: This protocol is designed to physically separate proteins that have a specific affinity for the compound from the vast excess of non-interacting proteins. The choice of linker, bead chemistry, and wash stringency are critical for ensuring the results are trustworthy and specific.

  • Affinity Probe Synthesis:

    • Identify a chemically tractable position on this compound that is predicted to be solvent-exposed and not involved in target binding (vector analysis).

    • Synthesize a derivative containing a flexible linker (e.g., polyethylene glycol) terminating in a high-affinity tag, such as biotin. A control molecule, ideally a structurally similar but inactive analog, should also be synthesized if available.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads. The high-affinity interaction between biotin and streptavidin ensures stable immobilization.

    • Prepare control beads in parallel, using either beads with no probe or beads with an immobilized inactive analog.

  • Protein Capture:

    • Prepare a native protein lysate from a relevant cell line (e.g., a human T-cell line like Jurkat for immunology-related targets).

    • Incubate the lysate with the probe-coated beads and control beads for 1-2 hours at 4°C to allow for binding equilibrium to be reached.

  • Washing:

    • This is a critical step to ensure trustworthiness. Perform a series of washes with increasing stringency (e.g., varying salt concentration or adding low concentrations of non-ionic detergents) to remove proteins that are non-specifically or weakly bound to the beads.

  • Elution and Digestion:

    • Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification (LFQ) or tandem mass tag (TMT) approach to accurately quantify the relative abundance of each identified protein in the experimental sample versus the control sample.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the experimental pulldown compared to the control. These are the high-confidence "hits" and putative targets.

Protein Hit Fold Enrichment (vs. Control) p-value Function/Pathway
JAK325.41.2e-8Tyrosine Kinase, Immune Signaling
SRC8.13.5e-5Tyrosine Kinase, Cell Growth
PIK3CD4.59.8e-4Lipid Kinase, PI3K/AKT Pathway

Pillar 3: In-Cell Target Engagement Validation

Scientific Rationale: Identifying a protein in vitro is a crucial step, but it does not guarantee that the compound engages this target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells, providing essential biological validation.[10][11]

Causality: The core principle of CETSA is that the binding of a small molecule to its protein target confers thermodynamic stability. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble protein remaining across a temperature gradient, we can observe a "shift" in the melting temperature (Tm) in the presence of the compound, which is direct evidence of engagement.

Detailed Experimental Protocol: CETSA
  • Cell Treatment:

    • Culture a relevant cell line to sufficient density.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a rapid cooling step.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their contents, typically through freeze-thaw cycles.

    • Perform ultracentrifugation to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Analyze the amount of the putative target protein remaining in the soluble fraction. This is most commonly done using Western Blotting with a specific antibody against the target. For broader analysis, a mass spectrometry-based approach (TPP) can be used.

  • Data Analysis:

    • For each temperature, quantify the band intensity (for Western Blot) relative to the unheated control.

    • Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • The difference in the midpoint of these curves (Tm) represents the thermal shift (ΔTm), a direct measure of target stabilization and engagement.

Pillar 4: Biophysical Characterization of the Drug-Target Interaction

Scientific Rationale: Once a target has been validated in-cell, it is imperative to quantify the interaction using purified components. Biophysical methods provide definitive proof of a direct interaction and yield key quantitative data—such as binding affinity (K_D) and kinetics—that are essential for understanding the compound's potency and for guiding any future optimization efforts.

Methodology 1: Surface Plasmon Resonance (SPR)

Causality: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which is directly proportional to changes in mass.[13] By immobilizing the purified target protein and flowing the compound over the surface, one can monitor the binding (association) and unbinding (dissociation) events in real-time.[14][15]

Step-by-Step Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

  • Binding Analysis: Inject a series of precise concentrations of the compound over the chip surface. A reference channel without the protein is used for background subtraction.

  • Data Collection: Record the binding response over time, generating a "sensorgram" for each concentration.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (K_D = kd/ka).

Methodology 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat that is either released (exothermic) or absorbed (endothermic) when two molecules interact.[16] It is a label-free, in-solution technique that provides a complete thermodynamic signature of the binding event.[17][18]

Step-by-Step Protocol:

  • Sample Preparation: Place the purified target protein at a known concentration in the ITC sample cell. Load the compound into the titration syringe, also at a known concentration.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution.

  • Heat Measurement: After each injection, the instrument measures the minute heat change associated with binding until the protein becomes saturated.

  • Thermodynamic Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a theoretical model to directly determine the binding affinity (K_D), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Measures Mass change (refractive index)Heat change
Key Outputs K_D, ka (on-rate), kd (off-rate)K_D, n (stoichiometry), ΔH (enthalpy), ΔS (entropy)
Format Immobilized target, compound in solutionBoth components in solution
Primary Strength Provides kinetic information (on/off rates)Provides full thermodynamic profile

Conclusion

The identification of a small molecule's target is a cornerstone of modern drug discovery. For a compound like this compound, understanding its potential interactions is crucial for both safety assessment and the potential discovery of novel pharmacology. The multi-pillar workflow detailed in this guide—spanning in silico prediction, in vitro proteomic screening, in-cell validation, and biophysical characterization—provides a comprehensive and robust framework for achieving this goal. By integrating these orthogonal approaches, researchers can move from a chemical structure to a validated biological target with a high degree of scientific confidence, paving the way for informed decisions in the drug development pipeline.

References

  • PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

  • Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved from [Link]

  • Garbett, N. C., & Chaires, J. B. (2012). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 7(4), 299-314. Retrieved from [Link]

  • Afrin, S., et al. (2023). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 24(3), bbad130. Retrieved from [Link]

  • Pace, C. N., & McGrath, T. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1177, 193-211. Retrieved from [Link]

  • Wang, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1851-1875. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 1-5. Retrieved from [Link]

  • Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

  • Nomura, D. K., et al. (2013). How chemoproteomics can enable drug discovery and development. ACS Chemical Biology, 8(1), 32-37. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Referenced in: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 444-452. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Retrieved from [Link]

  • Wang, J. C., & Li, Y. (2019). Computational Approach for Drug Target Identification. Cambridge Core. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Tan, C. S. H., & Tian, R. (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 14(26), 7114-7123. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • PubMed. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. Retrieved from [Link]

  • Chromatography Online. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Approaches for Drug Target Identification. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Insilico Medicine. (n.d.). Main Page. Retrieved from [Link]

  • YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Cytiva. Retrieved from [Link]

  • ResearchGate. (2025). Isothermal Titration Calorimetry in Drug Discovery. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Promega Connections. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • PubMed Central. (2023). Automation to Enable High-throughput Chemical Proteomics. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine. Retrieved from [Link]

Sources

preliminary research on intermediates for Janus kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Intermediates of Janus Kinase (JAK) Inhibitors

Authored by a Senior Application Scientist

Introduction: Targeting the Hub of Cytokine Signaling

Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are indispensable for mediating signal transduction for a vast array of cytokines and growth factors.[1] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor, which in turn recruits and phosphorylates STAT proteins.[1][2] These activated STATs then translocate to the nucleus to modulate gene transcription, driving critical processes in immunity, inflammation, and hematopoiesis.[3][4]

Dysregulation of the JAK-STAT pathway is a linchpin in the pathophysiology of numerous autoimmune diseases and myeloproliferative neoplasms.[1][3] This central role makes JAKs highly attractive therapeutic targets.[5] Small molecule JAK inhibitors (jakinibs) function by competing with ATP for the catalytic binding site of the kinases, thereby blocking the downstream signaling cascade and tempering the overactive immune response.[5][6] This guide provides a comprehensive technical exploration of the core chemical intermediates that form the foundation for synthesizing these transformative therapies, with a focus on the causality behind the chosen synthetic strategies.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT (Inactive) JAK->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer (Active) DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Modulation of Transcription JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Blocks ATP Binding Site

Caption: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibition.

Core Scaffolds: The Architectural Blueprint of JAK Inhibitors

The majority of clinically approved and late-stage JAK inhibitors are built upon a privileged heterocyclic core: the pyrrolo[2,3-d]pyrimidine , also known as 7-deazapurine. This scaffold serves as an excellent mimic of the adenine ring of ATP, enabling competitive binding to the kinase hinge region.[7][8] The strategic placement of substituents on this core dictates the inhibitor's selectivity and pharmacokinetic properties.

JAK inhibitors are broadly classified into two generations:

  • First-generation inhibitors , such as tofacitinib and ruxolitinib, exhibit broader selectivity, inhibiting multiple JAK isoforms.[6]

  • Second-generation inhibitors , including upadacitinib and filgotinib, were designed for greater selectivity towards a specific JAK, aiming to refine the therapeutic effect and improve the safety profile.[6]

JAK Inhibitor Core Scaffold Primary JAK Selectivity Generation
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK3[1]First
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2[1]First
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2[6]First
Upadacitinib Pyrrolo[2,3-b]pyridine derivativeJAK1[1]Second
Filgotinib TriazolopyridineJAK1[6]Second

Synthesis of Key Intermediates for Tofacitinib

Tofacitinib (Xeljanz®) is a pan-JAK inhibitor with potent activity against JAK1 and JAK3.[1] Its synthesis is a textbook example of convergent chemistry, where two key fragments—a heterocyclic core and a chiral piperidine side chain—are prepared separately and then coupled.

Intermediate 1: The Pyrrolo[2,3-d]pyrimidine Core

The foundational building block for tofacitinib, and many other jakinibs, is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Its synthesis is critical, and the choice of protecting group on the pyrrole nitrogen is a key consideration for downstream reactivity and solubility. The tosyl (Ts) protected variant is commonly used.[8]

Tofacitinib_Core_Synthesis A 7H-Pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazahypoxanthine) B Chlorination (POCl3) A->B C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Protection (TsCl, Base) C->D E 4-Chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine (Key Intermediate) D->E

Caption: Workflow for the Synthesis of the Protected Pyrrolo[2,3-d]pyrimidine Core.

Experimental Protocol: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Chlorination: To a flask charged with 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, ~5.0 eq) slowly at 0 °C. The causality for using a large excess of POCl₃ is that it serves as both the chlorinating agent and the solvent. Heat the mixture to reflux for 4-6 hours until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The pH is adjusted to ~8 with a saturated sodium bicarbonate solution, causing the product to precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Protection: Dissolve the chlorinated intermediate (1.0 eq) in a suitable aprotic solvent like DMF. Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The use of a strong, non-nucleophilic base is crucial to deprotonate the pyrrole nitrogen without competing side reactions.

  • Tosylation: After stirring for 30 minutes, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature. Monitor by TLC/HPLC.

  • Final Isolation: Upon completion, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and recrystallize from a solvent system like ethanol/water to afford the pure, protected intermediate.

Intermediate 2: The Chiral Piperidine Side Chain

The stereochemistry of the side chain, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine , is paramount for the drug's efficacy. Several synthetic routes exist, but many scalable processes begin with 3-amino-4-methylpyridine, leveraging a diastereoselective reduction and chiral resolution.[9][10]

Tofacitinib_Side_Chain_Synthesis A 3-Amino-4-methylpyridine B 1. N-Benzylation 2. Pyridine Reduction (e.g., NaBH4) A->B C Racemic cis/trans 1-Benzyl-4-methylpiperidin-3-amine B->C D Reductive Amination (Formaldehyde, HCOOH) C->D E Racemic cis/trans N,1-Dibenzyl-N,4-dimethylpiperidin-3-amine D->E F Chiral Resolution (L-DTTA) E->F G (3R,4R)-N,4-dimethyl-1-(phenylmethyl) -3-piperidinamine (Key Intermediate) F->G

Caption: Workflow for the Synthesis of the Chiral Piperidine Side Chain.

Experimental Protocol: Synthesis via Chiral Resolution

  • Pyridine Reduction: The starting material, 3-amino-4-methylpyridine, is first N-benzylated and then subjected to reduction of the pyridine ring, often using sodium borohydride, which yields a mixture of cis and trans diastereomers of the piperidine amine.[10]

  • Reductive Amination: The primary amine is converted to a methylamino group via reductive amination (e.g., using formaldehyde and a reducing agent like sodium triacetoxyborohydride). This step is often performed before resolution to simplify the process.

  • Chiral Resolution: The racemic mixture of the desired cis-isomer is resolved. This is a critical self-validating step. A chiral acid, such as L-di-p-toluoyltartaric acid (L-DTTA), is added to a solution of the racemic amine.[9] The (3R,4R)-enantiomer selectively forms a diastereomeric salt that is less soluble and precipitates from the solution. The choice of solvent is critical to maximize the difference in solubility between the two diastereomeric salts.

  • Salt Break: The isolated salt is treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free amine.

  • Extraction: The enantiomerically pure amine is extracted into an organic solvent, dried, and concentrated to yield the final intermediate. The enantiomeric excess (e.e.) must be confirmed at this stage using chiral HPLC.

Final Assembly of Tofacitinib

The final stage involves a nucleophilic aromatic substitution (SNAr) reaction to couple the two key intermediates.

  • Coupling Reaction: The protected pyrrolo[2,3-d]pyrimidine core (1.0 eq) and the chiral piperidine side chain (1.1 eq) are heated in a polar aprotic solvent like water or DMSO with a base such as K₂CO₃.[9] The base activates the amine nucleophile.

  • Deprotection (Hydrogenolysis): The N-benzyl protecting group on the piperidine is removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C).[9] The choice of a benzyl group is strategic, as it is stable to many reaction conditions but readily cleaved under mild hydrogenolysis, which does not affect the rest of the molecule.

  • Amidation: The resulting secondary amine is acylated using ethyl 2-cyanoacetate in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[9]

  • Final Salt Formation: The free base of tofacitinib is typically converted to its citrate salt for improved stability and bioavailability.

Step Key Reagents Typical Yield Purpose
Coupling (SNAr) K₂CO₃, H₂O80-90%Forms the core C-N bond between the two fragments.
Debenzylation H₂, Pd(OH)₂/C>95%Removes the piperidine N-benzyl protecting group.
Amidation Ethyl 2-cyanoacetate, DBU85-95%Installs the final cyanoacetyl moiety.

Synthesis of Key Intermediates for Ruxolitinib

Ruxolitinib (Jakafi®) is a potent inhibitor of JAK1 and JAK2, primarily used in the treatment of myelofibrosis.[9] Its structure also features the pyrrolo[2,3-d]pyrimidine core, but it is appended with a chiral pyrazole-containing side chain.

Intermediate: (R)-3-cyclopentylpropanenitrile Precursor

The key chiral fragment is (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile . The synthesis of this complex side chain often involves an enantioselective Michael addition to construct the chiral center.

Ruxolitinib_Side_Chain_Synthesis A 4-(1H-Pyrazol-4-yl)-7H-pyrrolo [2,3-d]pyrimidine C Organocatalytic Aza-Michael Addition A->C B (E)-3-cyclopentylacrylonitrile B->C D (R)-3-cyclopentyl-3-(4-(7H-pyrrolo [2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl) propanenitrile (Ruxolitinib) C->D

Caption: Enantioselective Synthesis of Ruxolitinib via Aza-Michael Addition.

Experimental Protocol: Organocatalytic Aza-Michael Addition

This elegant approach builds the final molecule in a single, highly stereocontrolled step.

  • Intermediate Preparation: The two coupling partners are prepared separately. The pyrazolyl-pyrrolo[2,3-d]pyrimidine fragment is synthesized via a Suzuki or Stille coupling between a halogenated pyrrolo[2,3-d]pyrimidine and a pyrazoleboronic acid (or stannane) derivative.[11] The Michael acceptor, (E)-3-cyclopentylacrylonitrile, is prepared from cyclopentanecarbaldehyde.

  • Asymmetric Conjugate Addition: The pyrazole-containing heterocycle (1.0 eq) and (E)-3-cyclopentylacrylonitrile (1.1 eq) are dissolved in a non-polar solvent like toluene.[12]

  • Catalyst Addition: A chiral organocatalyst, such as a cinchona alkaloid-derived catalyst, is added (~0.1 eq). The rationale for using an organocatalyst is its ability to create a chiral environment around the reactants, directing the nucleophilic attack of the pyrazole nitrogen to one face of the acrylonitrile, thereby establishing the desired (R)-stereocenter with high enantioselectivity.

  • Reaction and Isolation: The reaction is stirred at a controlled temperature until completion. The product is then purified by column chromatography to yield enantiomerically enriched ruxolitinib.

Synthesis of Key Intermediates for Upadacitinib

Upadacitinib (Rinvoq®) is a second-generation, selective JAK1 inhibitor. Its structure is more complex, featuring a tricyclic core and a chiral ethyl-pyrrolidine side chain, necessitating distinct synthetic strategies.[13]

Key Intermediates

The synthesis of Upadacitinib generally involves the coupling of two advanced intermediates:

  • The Tricyclic Core: A functionalized pyrrolo[2,3-b]pyridine derivative, such as 2-chloro-5-fluoro-3-(4-iodophenyl)-7H-pyrrolo[2,3-b]pyridine.

  • The Chiral Side Chain: A protected form of (3R,4S)-4-ethylpyrrolidin-3-amine. The synthesis of this fragment with precise stereocontrol is a significant challenge.[14]

Experimental Protocol: Synthesis of the Chiral Pyrrolidine Intermediate

One approach involves a diastereoselective 1,3-dipolar cycloaddition.[15]

  • Azomethine Ylide Formation: An N-protected glycine ester is reacted with an aldehyde in the presence of a base to form an azomethine ylide.

  • Diastereoselective Cycloaddition: This ylide reacts with an ethyl-substituted alkene dipolarophile. The use of a chiral auxiliary attached to the nitrogen directs the cycloaddition to occur from a specific face, setting the relative and absolute stereochemistry of the resulting pyrrolidine ring. This is a powerful strategy for asymmetric synthesis, as the stereochemical information from the auxiliary is transferred to the product.

  • Post-Cycloaddition Modifications: The ester group on the newly formed pyrrolidine is converted to an amine through a series of standard functional group transformations (e.g., reduction to an alcohol, conversion to an azide, and subsequent reduction).

  • Deprotection: Finally, the chiral auxiliary and other protecting groups are removed to yield the desired (3R,4S)-4-ethylpyrrolidin-3-amine intermediate.

Analytical Characterization of Intermediates

Ensuring the chemical and stereochemical purity of each intermediate is non-negotiable in pharmaceutical synthesis. A battery of analytical techniques is employed as a self-validating system at each critical step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate. For chiral intermediates, specialized chiral HPLC columns are used to separate and quantify the enantiomers, allowing for the precise determination of enantiomeric excess (e.e.).[16][17]

Example Protocol: Chiral HPLC for Piperidine Intermediate

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100. A value >99% is typically required.

Conclusion and Future Perspectives

The synthesis of Janus kinase inhibitors is a testament to the power of modern organic chemistry. The efficacy of these drugs is fundamentally dependent on the high-fidelity synthesis of their core intermediates, particularly the pyrrolo[2,3-d]pyrimidine scaffold and various chiral side chains. The causality behind synthetic design has evolved from initial discovery routes to highly optimized, scalable, and increasingly green manufacturing processes.[18] As research continues to yield novel JAK inhibitors with ever-greater selectivity and new chemical scaffolds, the demand for innovative and efficient synthetic strategies for their corresponding intermediates will continue to drive the field of medicinal and process chemistry forward.

References

  • Time in Lehigh County, US. Google Search.
  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

  • Cervantes, J., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Norman, B. H., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Pharmaffiliates. [Link]

  • Janus kinase inhibitor. (2023). Wikipedia. [Link]

  • Janus kinase inhibitors. (n.d.). DermNet. [Link]

  • Rodgers, J. D., et al. (2010). Processes for preparing jak inhibitors and related intermediate compounds.
  • Li, Y., et al. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. International Journal of Scientific & Technology Research. [Link]

  • Xu, H., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PubMed Central. [Link]

  • Hao, B-Y., et al. (2015). Graphical synthetic routes of tofacitinib. ResearchGate. [Link]

  • Li, G., et al. (2021). Synthesis methods for upadacitinib and intermediate thereof.
  • Clark, J. D., et al. (2014). Basic Mechanisms of JAK Inhibition. PubMed Central. [Link]

  • Al-Tannak, N. F., et al. (2023). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Schwartz, D. M., et al. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. [Link]

  • Pevarello, P., et al. (2021). Process and intermediates for the preparation of upadacitinib.
  • Li, W., et al. (2023). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. National Institutes of Health. [Link]

  • Saboor, M., et al. (2026). A Comprehensive Overview of Globally Approved JAK Inhibitors. ResearchGate. [Link]

  • Tvorogov, D., et al. (2018). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Li, G., et al. (2024). Synthesis methods for upadacitinib and intermediate thereof. Justia Patents. [Link]

  • Reddy, P. A., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Mascarenhas, J. (2025). Which Second-Generation JAK Inhibitors Take the Spotlight in 2025?. YouTube. [Link]

  • Arbouzova, N. I., & Zeidler, M. P. (2006). The JAK/STAT Pathway. PubMed Central. [Link]

  • Synthesis of ruxolitinib (route 1). (2019). ResearchGate. [Link]

  • Wadsater, M., et al. (2012). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Analytical and Bioanalytical Chemistry. [Link]

  • Li, J., et al. (2015). Tofacitinib intermediate preparation method and method for preparing tofacitinib or its salt by using tofacitinib intermediate preparation method.
  • Al-Tannak, N. F., et al. (2023). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Andrade, C. K. Z., et al. (2018). Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

  • Li, G., et al. (2024). SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF. European Patent Office. [Link]

  • Synthesis method of ruxolitinib intermediate. (n.d.). WIPO Patentscope. [Link]

  • JAK-STAT Signalling Pathway. (2017). YouTube. [Link]

  • JAK-STAT Signalling Pathway. (n.d.). Slideshare. [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive exploration of the potential mechanisms of action for the chiral piperidine derivative, (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. As a compound not extensively characterized in publicly available literature, this guide synthesizes information from structurally related molecules to propose and detail methodologies for investigating two primary, plausible biological targets: the Janus kinase (JAK) family of enzymes and the opioid receptor system. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities.

Introduction and Structural Context

This compound is a specific stereoisomer of a substituted piperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets, particularly within the central nervous system.

While direct pharmacological data for the (3R,4S) isomer is scarce, its close structural relationship to a known synthetic intermediate provides a logical starting point for investigation. The diastereomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a documented intermediate in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3][4] This relationship strongly suggests that the primary hypothesis for the mechanism of action of the (3R,4S) isomer should be its potential interaction with the JAK-STAT signaling pathway.

Furthermore, the 3,4-disubstituted piperidine core is also a well-established pharmacophore for ligands of the opioid receptors.[5][6] Minor stereochemical changes in such structures can dramatically alter affinity and efficacy at these receptors, leading to agonist, antagonist, or mixed profiles. Therefore, a secondary, yet significant, hypothesis is that this compound may function as a modulator of opioid receptors.

This guide will now delve into these two potential mechanisms, outlining the rationale and providing detailed experimental protocols to elucidate the compound's true biological activity.

Proposed Mechanism I: Janus Kinase (JAK) Inhibition

The most compelling hypothesis, given the available chemical context, is that this compound may act as an inhibitor of one or more members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). Tofacitinib, for which the (3R,4R) isomer is an intermediate, functions by blocking the ATP-binding site of these enzymes, thereby disrupting cytokine signaling.

Rationale for Investigation

The rationale for investigating JAK inhibition is based on the principle of chemical scaffolding. Drug discovery programs often synthesize and test multiple stereoisomers of a lead compound or its intermediates to explore the three-dimensional requirements of the biological target. It is plausible that the (3R,4S) isomer was developed as part of such an exploratory program around Tofacitinib to probe the plasticity of the JAK active site. The difference in stereochemistry at the 3 and 4 positions of the piperidine ring could alter the binding affinity and selectivity profile across the JAK family compared to the scaffold that ultimately leads to Tofacitinib.

Experimental Workflow for Investigating JAK Inhibition

A systematic, multi-tiered approach is required to validate and characterize the potential for JAK inhibition.

JAK_Inhibition_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity and Mechanism A Biochemical Kinase Assays (JAK1, JAK2, JAK3, TYK2) B Determine IC50 Values A->B Primary Endpoint D Cytokine-Stimulated Cell Lines (e.g., IL-2, IFN-γ) B->D If IC50 < 10 µM C Cell-Based Phosphorylation Assays (e.g., pSTAT) E Measure Inhibition of STAT Phosphorylation C->E Functional Readout D->C F Broad Kinase Panel Screening E->F If Cellularly Active I Determine Kinome Selectivity F->I G ATP-Competitive Binding Assay J Confirm Binding Mode G->J H Isothermal Titration Calorimetry (ITC) H->J

Figure 1: Experimental workflow for investigating JAK inhibition.

Objective: To determine if this compound directly inhibits the enzymatic activity of the JAK family kinases.

Protocol:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; appropriate peptide substrate (e.g., a synthetic peptide containing a tyrosine residue); Adenosine-5'-triphosphate (ATP); test compound stock solution in DMSO.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates the substrate, and a europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. A second, allophycocyanin (APC)-labeled antibody binds to another part of the substrate, bringing the two fluorophores into proximity and generating a FRET signal.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP at its Km concentration. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents (europium- and APC-labeled antibodies). f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value for each JAK isoform.

Objective: To assess whether the compound can inhibit JAK activity within a cellular context, which confirms cell permeability and engagement with the target in a physiological environment.

Protocol:

  • Cell Lines: Use cell lines that exhibit a robust JAK-STAT signaling response to cytokine stimulation (e.g., TF-1 cells for GM-CSF stimulation, NK-92 cells for IL-2 stimulation).

  • Procedure: a. Plate the cells and starve them of serum overnight to reduce basal signaling. b. Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours. c. Stimulate the cells with a specific cytokine (e.g., IL-2, IFN-γ) to activate a particular JAK-STAT pathway for a short period (e.g., 15-30 minutes). d. Lyse the cells and quantify the levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

  • Data Analysis: Determine the concentration-dependent inhibition of STAT phosphorylation and calculate the cellular IC50 value.

Proposed Mechanism II: Opioid Receptor Modulation

The 3,4-dimethyl-4-phenylpiperidine scaffold is a classic structure in opioid pharmacology. Research has shown that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are opioid receptor antagonists.[5] Given that this compound shares this core structure, it is critical to evaluate its potential activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Rationale for Investigation

The rationale is based on established structure-activity relationships (SAR) for opioid ligands. The stereochemistry at positions 3 and 4 of the piperidine ring, along with the nature of the N-substituent (in this case, benzyl), are key determinants of binding affinity and functional activity at opioid receptors. The (3R,4S) stereochemistry could confer a unique pharmacological profile, potentially acting as an agonist, antagonist, or partial agonist at one or more of the opioid receptor subtypes. The presence of a basic amine is also a hallmark of many opioid ligands.

Experimental Workflow for Investigating Opioid Receptor Activity

A parallel workflow is proposed to screen for binding and then characterize the functional consequence of that binding.

Opioid_Activity_Workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: In Vitro Tissue Assays A Radioligand Binding Assays (µ, δ, κ receptors) B Determine Ki Values A->B Primary Endpoint C [35S]GTPγS Binding Assay B->C If Ki < 1 µM D cAMP Accumulation Assay B->D If Ki < 1 µM E Determine Agonist/Antagonist Profile and EC50/IC50 C->E D->E F Guinea Pig Ileum (µ-receptor) E->F If Functionally Active H Characterize Functional Potency in a Physiological System F->H G Mouse Vas Deferens (δ-receptor) G->H

Figure 2: Experimental workflow for investigating opioid receptor activity.

Objective: To determine the binding affinity of the test compound for the µ, δ, and κ opioid receptors.

Protocol:

  • Reagents: Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors; radioligands specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ); test compound.

  • Procedure: a. In a 96-well plate, incubate the cell membranes with the specific radioligand and a range of concentrations of the test compound. b. After incubation to allow binding to reach equilibrium, rapidly filter the mixture through a glass fiber filter mat to separate bound from free radioligand. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Use competitive binding analysis software (e.g., Prism) to determine the Ki (inhibitory constant) of the test compound for each receptor.

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.

Protocol ([³⁵S]GTPγS Binding Assay):

  • Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors stimulates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, as a direct measure of G-protein activation.

  • Procedure: a. Agonist Mode: Incubate receptor-expressing membranes with various concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP. b. Antagonist Mode: Incubate the membranes with a fixed concentration of a known standard agonist (e.g., DAMGO for µ-receptors) and various concentrations of the test compound, in the presence of [³⁵S]GTPγS and GDP. c. Separate bound and free [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: In agonist mode, an increase in [³⁵S]GTPγS binding indicates agonism; calculate the EC50 and Emax. In antagonist mode, a decrease in the agonist-stimulated signal indicates antagonism; calculate the IC50.

Comparative Analysis and Conclusion

The structural similarity of this compound to a Tofacitinib intermediate makes JAK inhibition the primary and most probable mechanism of action to investigate. The stereochemical differences between the (3R,4S) and (3R,4R) isomers are precisely the kinds of modifications made during lead optimization to fine-tune potency and selectivity.

However, the potent and well-documented activity of the broader 3,4-disubstituted piperidine class at opioid receptors cannot be ignored. It is entirely possible that this compound possesses dual activity or that its primary target is indeed the opioid system. The benzyl group on the piperidine nitrogen is a common feature in some opioid ligand series, further strengthening this secondary hypothesis.

A definitive understanding of the mechanism of action of this compound can only be achieved through systematic experimental evaluation. The workflows detailed in this guide provide a robust, industry-standard framework for this investigation. Initial screening should prioritize the biochemical JAK kinase assays and the opioid receptor radioligand binding assays. The results of these initial screens will then dictate the subsequent, more in-depth cellular and functional characterization efforts. This logical, evidence-based progression is essential for the efficient and accurate pharmacological profiling of this novel chemical entity.

References

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Stereoselective Synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. This chiral piperidine derivative is a significant compound in pharmaceutical research, notably identified as a key intermediate or potential impurity in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] The protocol focuses on a diastereoselective reductive amination pathway, a robust and widely utilized transformation in modern organic synthesis for the formation of chiral amines.[3][4] We will delve into the mechanistic rationale behind reagent selection, critical process parameters, and methods for purification and characterization, aiming to provide researchers with a reliable and reproducible procedure.

Introduction and Scientific Background

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[5][6] The introduction of stereocenters into this motif significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. The N-benzyl piperidine moiety, in particular, is a versatile tool used by medicinal chemists to modulate physicochemical properties and engage in crucial cation-π interactions with target proteins.[7]

The target molecule, this compound, possesses two stereocenters, making stereocontrol a paramount challenge in its synthesis. The trans relationship between the methyl group at the C4 position and the amine at the C3 position is crucial for its utility as a synthetic building block. This guide details a synthetic approach centered on the diastereoselective reductive amination of a chiral ketone precursor, (4S)-1-benzyl-4-methylpiperidin-3-one. This strategy is predicated on the principle of substrate-controlled stereoselection, where the pre-existing stereocenter at C4 directs the incoming nucleophile to establish the desired stereochemistry at C3.

Reductive amination is a powerful method that combines the formation of a C-N bond (via an iminium ion intermediate) and its subsequent reduction in a single operational pot.[4][8] The choice of reducing agent is critical; mild hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone, minimizing side reactions like ketone reduction.[9]

Synthetic Scheme Overview

The overall transformation detailed in this protocol is the conversion of a chiral piperidinone to the target diamine via a one-pot reductive amination reaction with methylamine.

Figure 1: Overall synthetic transformation.

Materials and Equipment

Reagents and Solvents
ReagentCAS NumberSupplier ExampleGrade
(4S)-1-benzyl-4-methylpiperidin-3-oneN/ACustom Synthesis>98% Purity, >99% ee
Methylamine solution (2.0 M in THF)74-89-5Sigma-AldrichSynthesis Grade
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Sigma-AldrichReagent Grade, 95%
1,2-Dichloroethane (DCE), Anhydrous107-06-2Sigma-AldrichAnhydrous, >99.8%
Glacial Acetic Acid (AcOH)64-19-7Sigma-AldrichACS Reagent
Dichloromethane (DCM)75-09-2Fisher ScientificHPLC Grade
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-8Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichReagent Grade
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificHPLC Grade
Hexanes110-54-3Fisher ScientificHPLC Grade
Triethylamine (TEA)121-44-8Sigma-AldrichSynthesis Grade
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

  • Magnetic stir plate

  • Argon or Nitrogen gas inlet and oil bubbler

  • Addition funnel (100 mL)

  • Glass syringes and needles

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Standard laboratory glassware

  • Analytical balance

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (LC-MS or GC-MS)

  • Chiral HPLC system

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Anhydrous solvents are required.

Step 1: Reaction Setup and Reagent Charging

1.1. Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet connected to an oil bubbler. 1.2. Flame-dry the flask under a stream of argon and allow it to cool to room temperature. 1.3. To the flask, add (4S)-1-benzyl-4-methylpiperidin-3-one (5.00 g, 23.0 mmol, 1.0 equiv.). 1.4. Add anhydrous 1,2-dichloroethane (DCE) (100 mL) via syringe to dissolve the ketone. 1.5. Add a catalytic amount of glacial acetic acid (0.13 mL, 2.3 mmol, 0.1 equiv.) to the solution. The acid catalyzes the formation of the iminium ion intermediate.[4]

Step 2: Iminium Ion Formation and Reduction

2.1. Begin stirring the solution at room temperature (approx. 20-25 °C). 2.2. Slowly add methylamine solution (2.0 M in THF) (12.7 mL, 25.3 mmol, 1.1 equiv.) to the flask via syringe over 10 minutes. A slight exotherm may be observed. 2.3. Allow the reaction to stir for 1 hour at room temperature to facilitate the formation of the key iminium intermediate. 2.4. In a separate dry beaker, weigh sodium triacetoxyborohydride (6.33 g, 29.9 mmol, 1.3 equiv.). 2.5. Add the sodium triacetoxyborohydride to the reaction flask in portions over 20-30 minutes. Caution: This addition can cause gas evolution and a mild exotherm. Maintain the temperature below 30 °C. 2.6. Stir the reaction mixture vigorously at room temperature for 12-18 hours.

Step 3: Reaction Monitoring and Work-up

3.1. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 90:9:1 DCM/Methanol/Triethylamine. The product spot should be significantly more polar than the starting ketone. 3.2. Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Caution: Initial addition may cause vigorous gas evolution. 3.3. Stir the biphasic mixture for 30 minutes until gas evolution ceases. 3.4. Transfer the mixture to a 500 mL separatory funnel. 3.5. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). 3.6. Combine the organic layers and wash with brine (50 mL). 3.7. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 4: Purification and Characterization

4.1. Purify the crude oil by flash column chromatography on silica gel.

  • Slurry Preparation: Wet-load the crude product onto a small amount of silica gel.
  • Eluent System: Use a gradient elution system, starting with 100% DCM and gradually increasing the polarity with a mixture of 95:5 DCM/Methanol containing 0.5% triethylamine. The triethylamine is crucial to prevent the amine product from streaking on the acidic silica gel.
  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. 4.2. Combine the pure fractions and concentrate under reduced pressure to afford This compound as a pale yellow oil. 4.3. Characterization:
  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.5 ppm), the N-methyl group (singlet ~2.4 ppm), the C4-methyl group (doublet ~0.9 ppm), and piperidine ring protons.
  • ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of 14 unique carbon signals corresponding to the structure.
  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺: C₁₄H₂₂N₂ + H⁺ = 219.18.
  • Chiral HPLC: Analyze the diastereomeric purity using a suitable chiral column (e.g., Chiralpak AD-H) to confirm the (3R,4S) configuration and assess the diastereomeric excess (d.e.).

Quantitative Data Summary

CompoundMW ( g/mol )Equiv.Amount UsedMoles (mmol)
(4S)-1-benzyl-4-methylpiperidin-3-one217.301.05.00 g23.0
Methylamine (2.0 M in THF)31.061.112.7 mL25.3
Sodium Triacetoxyborohydride211.941.36.33 g29.9
Glacial Acetic Acid60.050.10.13 mL2.3
Theoretical Product Yield 218.34 -5.02 g 23.0
Expected Experimental Yield: 75-85%--3.77 - 4.27 g-

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reductive Amination cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis prep1 Flame-dry 3-neck flask under Argon prep2 Add (4S)-1-benzyl-4-methylpiperidin-3-one prep1->prep2 prep3 Add anhydrous DCE and catalytic AcOH prep2->prep3 react1 Add CH3NH2 solution (in THF) prep3->react1 Proceed to Reaction react2 Stir for 1h at RT (Iminium formation) react1->react2 react3 Add NaBH(OAc)3 in portions react2->react3 react4 Stir for 12-18h at RT react3->react4 workup1 Quench with sat. NaHCO3 soln. react4->workup1 Monitor by TLC workup2 Extract with DCM (3x) workup1->workup2 workup3 Combine, wash with brine workup2->workup3 workup4 Dry (MgSO4), filter, concentrate workup3->workup4 purify1 Flash column chromatography on Silica Gel workup4->purify1 Crude Product purify2 Combine pure fractions & concentrate purify1->purify2 purify3 Characterize: NMR, MS, Chiral HPLC purify2->purify3 end_node (3R,4S)-1-benzyl-N,4-dimethyl- piperidin-3-amine purify3->end_node Pure Product

Figure 2: Step-by-step experimental workflow.

References

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. Pharmaffiliates. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Tan, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition. [Link]

  • Oh, S. H., et al. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Targets in Heterocyclic Systems. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Caron, S., & Wei, L. (2004). Conformational analysis of piperidine and N-methylpiperidine: the importance of the N-H-equatorial conformer. Tetrahedron Letters. [Link]

  • Sharma, M., et al. (2023). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

Sources

The Strategic Application of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the efficient construction of enantiomerically pure molecules is paramount. Chiral building blocks serve as foundational scaffolds upon which complex molecular architectures with specific biological activities can be assembled. Among these, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has emerged as a pivotal intermediate, most notably in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2] This guide provides an in-depth exploration of this chiral amine, detailing its synthesis, characterization, and application, with a focus on practical, field-proven protocols for researchers and drug development professionals. While the (3R,4S) diastereomer is known, its utility is primarily as a reference in the synthesis of Tofacitinib's enantiopure form.[3] The focus of this document will be on the industrially significant (3R,4R) isomer.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The dihydrochloride and acetate salts are common forms of this amine, offering improved stability and handling characteristics compared to the free base.[1][4][5]

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂[6]
Molecular Weight 218.34 g/mol [6]
CAS Number 477600-70-7[6]
Appearance Solid (typically as a salt)[7]
Storage 2-8°C, under inert atmosphere[4][5]

Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Strategic Approach

The synthesis of this chiral amine with high optical purity is a critical step in the overall synthetic route of its target active pharmaceutical ingredients. Several patented methods exist, often focusing on achieving high yield and enantiomeric excess.[1][2] A common strategy involves the reduction of a pyridinium salt precursor.

Conceptual Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis, emphasizing key transformations and control points.

Synthesis_Workflow Generalized Synthetic Workflow A 1-Benzyl-3-methylamino- 4-methyl-pyridinium bromide B Asymmetric Reduction A->B Reducing Agent (e.g., NaBH4) C (3R,4R)-1-Benzyl-N,4-dimethyl- piperidin-3-amine (Crude) B->C D Purification via Salt Formation (e.g., Acetate Salt) C->D Acetic Acid E High Purity (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine Salt D->E Crystallization F Liberation of Free Base (as needed) E->F Base G Final Chiral Building Block F->G

Caption: A generalized workflow for the synthesis of the chiral amine.

Protocol 1: Synthesis via Reduction of a Pyridinium Precursor

This protocol is adapted from methodologies described in the patent literature, providing a practical approach for laboratory-scale synthesis.[6]

Materials and Reagents:

  • 1-Benzyl-3-methylamino-4-methyl-pyridinium bromide

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • 2M HCl in Ethanol

  • Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) in ethanol (100 g).

  • Reduction: Cool the solution to below 30°C. Slowly add sodium borohydride (3.87 g, 102.3 mmol) in portions, maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture for 16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Quenching: Slowly add 2M HCl dropwise to the reaction mixture until gas evolution ceases.

  • Solvent Removal and Extraction: Concentrate the reaction solution to approximately one-third of its original volume under reduced pressure. Extract the aqueous residue with dichloromethane (2 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation as Hydrochloride Salt (Optional but recommended for initial purification): Concentrate the organic phase under reduced pressure. To the resulting crude product, add ethanol (40 g) and slowly add 2M HCl in ethanol (20 mL) dropwise at a temperature below 30°C to precipitate the dihydrochloride salt. Stir for an additional hour, then collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Liberation of the Free Base: To use the amine in subsequent reactions, the free base can be liberated by dissolving the hydrochloride salt in water, basifying with a suitable base (e.g., NaOH), and extracting with an organic solvent like dichloromethane.

Causality and Experimental Insights:

  • The use of sodium borohydride is a cost-effective and readily available reducing agent for the pyridinium system.

  • Monitoring by HPLC is crucial to ensure complete conversion of the starting material, which simplifies downstream purification.

  • Isolation as a salt (hydrochloride or acetate) is a key step for purification and improving the stability of the final product.[1][2] The acetate salt, in particular, has been noted for its excellent stability and ability to enhance optical purity upon crystallization.[1]

Application in the Synthesis of Tofacitinib

The primary application of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is as a key building block for the synthesis of Tofacitinib. This involves a nucleophilic substitution reaction with a pyrimidine derivative, followed by debenzylation.

Conceptual Workflow for Tofacitinib Synthesis

Tofacitinib_Synthesis Application in Tofacitinib Synthesis A (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine C Nucleophilic Aromatic Substitution A->C B 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B->C D N-Benzylated Tofacitinib Intermediate C->D E Debenzylation D->E e.g., Catalytic Hydrogenation F Tofacitinib E->F

Sources

Application Note: Strategic Design of In Vivo Studies for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting its versatility and significance.[1] The six-membered nitrogen-containing heterocyclic ring of piperidine allows for three-dimensional diversity, enabling precise interactions with biological targets. However, the very features that make piperidine an attractive scaffold also present unique challenges in the design and execution of in vivo studies.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design of in vivo studies for piperidine-based compounds. It moves beyond a generic checklist of procedures to provide a scientifically grounded framework, emphasizing the causality behind experimental choices. By integrating insights into the specific physicochemical properties of piperidine derivatives with established principles of preclinical research, this guide aims to enhance the reliability, reproducibility, and translational value of in vivo data.

Section 1: Pre-formulation and Compound Characterization: The Bedrock of Reliable In Vivo Data

The journey to successful in vivo evaluation begins long before the first animal is dosed. Rigorous characterization and formulation of the piperidine-based compound are paramount to ensure that the observed biological effects are attributable to the compound itself and not to issues of purity, stability, or poor bioavailability.

1.1. Synthesis and Purification for In Vivo Grade Material

For in vivo studies, compounds must be of high purity (typically >95%, with >98% preferred) to avoid confounding results from impurities that may have their own biological activity or toxicity. The final synthesis and purification steps should be designed to remove residual solvents, catalysts, and by-products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming purity and structural integrity.

1.2. Physicochemical Characterization: Solubility, Stability, and pKa

The physicochemical properties of a piperidine-based compound dictate its behavior in a biological system.

  • Solubility: Many piperidine derivatives, particularly those with lipophilic substituents, exhibit poor aqueous solubility.[2][3] This is a critical parameter to assess early, as it directly impacts formulation development and oral bioavailability. Initial solubility screening should be performed in aqueous buffers at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Stability: The stability of the compound in the formulation vehicle and under physiological conditions (e.g., in plasma or simulated gastric/intestinal fluids) must be confirmed to ensure that the administered dose remains intact over the course of the experiment.

  • pKa: The basicity of the piperidine nitrogen (typically with a pKa in the range of 8-11) means that the ionization state of the molecule will change as it moves through the varying pH environments of the body. This influences its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

1.3. Formulation Development for Optimal Bioavailability

The goal of formulation is to deliver the compound to the target site in a consistent and bioavailable manner. For poorly soluble piperidine compounds, several strategies can be employed.[2][4][5] The choice of formulation vehicle is critical and should be guided by the compound's solubility and the intended route of administration.

Formulation Vehicle Description Suitability for Piperidine-Based Compounds Considerations
Aqueous Solutions (e.g., Saline, PBS) Simple, isotonic solutions.Suitable for highly water-soluble salts of piperidine compounds.The pH of the solution should be controlled to maintain solubility and stability.
Co-solvent Systems (e.g., PEG400, DMSO, Ethanol) Mixtures of water-miscible organic solvents and water.Effective for moderately soluble compounds.Potential for solvent-induced toxicity at higher concentrations. The final concentration of the organic solvent should be minimized.
Suspensions (e.g., with 0.5% Methylcellulose) Fine particles of the drug suspended in a liquid vehicle.Useful for poorly soluble, crystalline compounds.Particle size must be carefully controlled to ensure dose uniformity and consistent absorption.
Lipid-Based Formulations (e.g., SEDDS) Self-emulsifying drug delivery systems.Can significantly enhance the oral bioavailability of lipophilic compounds.[4]More complex to develop and characterize. Potential for interactions with the compound.

Section 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding the relationship between the dose, exposure (pharmacokinetics or PK), and the biological effect (pharmacodynamics or PD) is fundamental to interpreting in vivo data.

2.1. Designing the PK Study

A well-designed PK study provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the piperidine-based compound.

Protocol 1: Rodent Pharmacokinetic Study

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rat or C57BL/6 mouse).

  • Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.

  • Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection). A single dose is typically used for initial PK screening.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent compound (and potentially key metabolites) in the plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters.

2.2. Key PK Parameters for Piperidine Compounds

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

The tissue distribution of piperidine compounds can be extensive, and understanding their concentration in target tissues is often necessary.[6]

2.3. Integrating PD Readouts

Linking PK data to PD endpoints (e.g., target engagement, biomarker modulation, or a functional outcome) is essential for establishing a dose-exposure-response relationship. This allows for the determination of the minimum effective concentration and helps in the selection of a dosing regimen for efficacy studies.

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Integration Integrated Analysis Dose Dose Administration Sampling Blood/Tissue Sampling Dose->Sampling Analysis Bioanalytical Quantification Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, AUC, t1/2) Analysis->PK_Params Biomarker Biomarker Measurement PK_Params->Biomarker Correlate Exposure to Effect Target Target Engagement Assay PK_Params->Target Correlate Exposure to Effect Functional Functional Outcome PK_Params->Functional Correlate Exposure to Effect Model Develop PK/PD Model Biomarker->Model Target->Model Functional->Model Dose_Selection Inform Dose Selection for Efficacy Studies Model->Dose_Selection

Caption: Workflow for an Integrated PK/PD Study.

Section 3: Efficacy Model Selection and Study Design

The ultimate goal of preclinical development is to demonstrate the efficacy of the compound in a relevant disease model.

3.1. Choosing the Right Animal Model

The selection of an animal model should be based on its ability to recapitulate key aspects of the human disease pathology.[7][8] For instance, in neurodegenerative diseases like Alzheimer's or Parkinson's, various transgenic mouse and rat models are available that express human disease-causing genes.[7][9][10] The choice of model should be scientifically justified and well-characterized.

3.2. Dose-Response Studies

A dose-response study is crucial for establishing the relationship between the dose of the piperidine-based compound and its therapeutic effect.[11] This helps to identify the optimal dose range that maximizes efficacy while minimizing toxicity. Typically, a minimum of three dose levels (low, medium, and high) are evaluated.

3.3. Control Groups: The Cornerstone of a Validated Study

The inclusion of appropriate control groups is non-negotiable for a scientifically valid study.

Control_Groups Start Start: Design Efficacy Study Vehicle Vehicle Control Group? Start->Vehicle Positive Positive Control Group? Vehicle->Positive Yes End Final Study Design Vehicle->End No (Invalid Study) Sham Sham Control Group (for surgical models)? Positive->Sham Yes Positive->End No Sham->End Yes (if applicable) Sham->End No (if not applicable)

Caption: Decision Tree for Selecting Appropriate Control Groups.

  • Vehicle Control: This group receives the same formulation vehicle without the active compound. It is essential to control for any effects of the vehicle itself.

  • Positive Control: A compound with a known therapeutic effect in the chosen model. This helps to validate the model and provides a benchmark for the efficacy of the test compound.

  • Sham Control: In studies involving a surgical procedure, a sham control group undergoes the same procedure without the disease-inducing insult.

Section 4: Toxicology and Safety Assessment

Preclinical safety evaluation is a regulatory requirement and a critical step in drug development.[12][13][14][15]

4.1. Acute and Chronic Toxicity Studies

  • Acute Toxicity: These studies involve the administration of a single, high dose of the compound to determine its immediate adverse effects and the maximum tolerated dose (MTD).

  • Chronic Toxicity (Repeat-Dose): These studies involve daily administration of the compound for an extended period (e.g., 28 days or longer) to assess its long-term safety profile.

4.2. Common Toxicological Endpoints for Piperidine-Based Compounds

Given that some piperidine alkaloids are known teratogens, careful monitoring for reproductive and developmental toxicity may be warranted depending on the compound's structure and intended clinical use.[16]

4.3. The Importance of Clinical Observations

Regular and systematic clinical observation of the animals is a simple yet powerful tool for detecting signs of toxicity.

Parameter Observations to Record
General Appearance Posture, grooming, activity level, presence of piloerection.
Body Weight Measured daily or weekly. Weight loss is a sensitive indicator of toxicity.
Food and Water Intake Monitored daily.
Behavioral Changes Lethargy, hyperactivity, tremors, convulsions.
Physical Examination Skin and fur condition, eye and mucous membrane color.

Section 5: Data Analysis and Interpretation

5.1. Statistical Considerations

The choice of statistical tests should be appropriate for the type of data being analyzed (e.g., t-test for comparing two groups, ANOVA for multiple groups). The number of animals per group should be sufficient to provide adequate statistical power.

5.2. Interpreting Efficacy and Toxicity Data in the Context of PK/PD

The interpretation of in vivo data should always be done in the context of the compound's PK/PD profile. A lack of efficacy may be due to insufficient exposure at the target site rather than a lack of intrinsic activity. Conversely, toxicity may be observed only at exposures that are well above the therapeutic range.

5.3. Troubleshooting Common Pitfalls

  • High Variability: This can be due to inconsistent dosing, formulation issues, or animal-to-animal differences in metabolism.

  • Lack of Efficacy: Consider if the dose was high enough to achieve a therapeutic concentration at the target site. Re-evaluate the PK/PD relationship.

  • Unexpected Toxicity: Investigate potential off-target effects or the formation of toxic metabolites. In silico toxicology predictions can sometimes provide early warnings.[17][18]

Conclusion: Translating Preclinical Findings to Clinical Strategy

A well-designed and executed in vivo study for a piperidine-based compound provides the critical data necessary to make informed decisions about its potential as a clinical candidate. By carefully considering the unique properties of the piperidine scaffold and integrating rigorous scientific principles into every stage of the study, from compound characterization to data interpretation, researchers can maximize the value of their preclinical research and pave the way for successful clinical translation.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Animal Models of Neurodegenerative Diseases - PMC. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Step 2: Preclinical Research. (2018). FDA.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024).
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025).
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024). PubMed.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers.
  • Pharmacokinetics and tissue distribution of piperine in animals after i.v.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025).
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2019). Taylor & Francis Online.
  • In Vivo Animal Models. (n.d.). Scantox.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharma Excipients. 1-s2.0-S092809872100373X-main.pdf. (n.d.).
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIV
  • EXPERIMENTAL MODELS FOR NEURODEGENER
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry.
  • Piperidine alkaloids: human and food animal ter
  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (n.d.). FDA.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Animal models of neurodegenerative disease: Insights from in vivo imaging studies. (n.d.). Lund University.
  • Preclinical Regulatory Requirements. (n.d.). Duke University.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. This molecule is a critical chiral intermediate in the development of advanced pharmaceuticals, most notably as a precursor to Janus kinase (JAK) inhibitors like Tofacitinib.[1] Achieving high yield and diastereomeric purity is paramount for the efficiency and economic viability of the overall drug synthesis.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.

Part 1: Synthesis Pathway Overview

The most robust and commonly cited pathway to this compound involves a multi-step sequence that establishes the core piperidine structure and, crucially, sets the required stereochemistry. The final step typically involves the reduction of a carbamate precursor. This approach is favored for its control over the N-methylation and the high diastereoselectivity that can be achieved in the preceding steps.

A generalized workflow is presented below. The key to success lies in the rigorous purification and chiral resolution of the intermediate, methyl ((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)carbamate, before the final reduction.

Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Key Optimization Stage: Chiral Resolution cluster_2 Final Conversion Start 4-Methylpyridine (or similar precursor) Piperidone 1-Benzyl-4-methyl piperidin-3-one Start->Piperidone Multi-step synthesis Racemic_Amine Racemic (cis)-1-Benzyl-4- methylpiperidin-3-amine Piperidone->Racemic_Amine Reductive Amination Racemic_Carbamate Racemic (cis)-Methyl (1-benzyl -4-methylpiperidin-3-yl)carbamate Racemic_Amine->Racemic_Carbamate Carbamate Formation Resolved_Carbamate (3R,4S)-Methyl (1-benzyl-4- methylpiperidin-3-yl)carbamate (High e.e.) Racemic_Carbamate->Resolved_Carbamate Diastereomeric Salt Crystallization (e.g., with DBTA) Final_Product (3R,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine Resolved_Carbamate->Final_Product Reduction (e.g., LiAlH4)

Caption: Generalized synthetic workflow for this compound.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most common causes?

A1: Low overall yield is a multi-faceted problem. A systematic diagnosis is essential. The cause often lies in one of the three key areas: the chiral resolution, the final reduction step, or the product isolation.

  • Inefficient Chiral Resolution: The resolution of the racemic carbamate precursor via diastereomeric salt formation is a critical control point. If this step is inefficient, you not only lose up to 50% of your material (the undesired diastereomer) but may also carry impurities forward that complicate downstream processes.

    • Causality: The separation relies on the differential solubility of the two diastereomeric salts formed with the chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid). If crystallization conditions (solvent, temperature, concentration) are not optimal, co-precipitation can occur, leading to poor recovery of the desired diastereomer with high purity.

    • Solution:

      • Verify Purity of Input: Ensure the racemic carbamate is free of impurities from previous steps.

      • Optimize Crystallization: Systematically screen solvents and cooling profiles. Isopropanol is often cited in patent literature.[2]

      • Monitor Purity: Use chiral HPLC to analyze the resolved carbamate. Do not proceed to the reduction step until the enantiomeric excess (e.e.) is >99%.

  • Incomplete Reduction: The final reduction of the carbamate to the N,N-dimethylamine is a demanding transformation.

    • Causality: Lithium aluminum hydride (LAH) is a highly reactive, moisture-sensitive reagent. The presence of trace water in the solvent (typically THF) or on the glassware will consume the reagent and reduce its effective stoichiometry. The carbamate itself may be insufficiently soluble or the reaction may not have been run long enough or at a high enough temperature (reflux).

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry THF. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure the correct stoichiometry of LAH is used, typically between 2.0 and 4.0 equivalents relative to the carbamate.[3] Monitor the reaction to completion via TLC or HPLC.

  • Difficult Product Isolation & Purification: The final product is a tertiary amine, which can be challenging to handle.

    • Causality: Tertiary amines are basic and can streak on silica gel, leading to poor separation and significant material loss during column chromatography. They can also be volatile or prone to oxidation.

    • Solution: Avoid chromatography if possible. The most effective method for purification and stabilization is to convert the free base into a stable, crystalline salt. Forming the acetate salt has been shown to dramatically improve stability and allows for purification by recrystallization, which can also enhance the final optical purity.[2][3]

Troubleshooting_Low_Yield Start Low Overall Yield Check_Resolution Check Purity of Resolved Intermediate Start->Check_Resolution Check_Reduction Check Completion of Reduction Step Check_Resolution->Check_Reduction Purity >99% e.e. Resolution_Issue Problem: Inefficient Resolution Solution: Re-optimize crystallization (solvent, temp) & verify input purity. Check_Resolution->Resolution_Issue Purity <99% e.e. Check_Purification Evaluate Purification Method Check_Reduction->Check_Purification Reaction Complete Reduction_Issue Problem: Incomplete Reaction Solution: Use anhydrous solvent (THF), check LAH quality/equivalents, reflux. Check_Reduction->Reduction_Issue Starting Material Remains Purification_Issue Problem: Loss during purification Solution: Convert to crystalline salt (e.g., acetate) instead of chromatography. Check_Purification->Purification_Issue Yield Loss High

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing significant diastereomeric impurities. How can I improve stereochemical purity?

A2: The stereochemistry of your final product is dictated almost entirely by the purity of your resolved carbamate intermediate. Contamination with the undesired diastereomer is the primary cause of impurity.

  • Causality: The (3R,4S) and (3S,4R) enantiomers of the carbamate precursor will form two different diastereomeric salts with a single enantiomer of a chiral resolving agent (e.g., L-Dibenzoyl-tartaric acid). These diastereomers have different physical properties, including solubility, which allows for their separation.[4][5] If the crystallization is incomplete or not selective enough, the carbamate recovered after breaking the salt will be a mixture of enantiomers, which then gets converted to a mixture of diastereomers in the final product.

  • Solution:

    • Select the Right Resolving Agent: L-Dibenzoyl-tartaric acid (L-DBTA) is a well-documented and effective choice for this class of compounds.

    • Strict Control of Crystallization: The process of fractional crystallization must be meticulously controlled. This includes the solvent system (e.g., isopropanol), the concentration of the salt, the cooling rate, and the final temperature. A slow cooling process is generally favored to allow for the selective crystallization of the less soluble diastereomeric salt.

    • Recrystallization: Do not hesitate to perform one or more recrystallizations of the diastereomeric salt until the desired optical purity is achieved. It is far easier to remove the impurity at this stage than to separate the final amine diastereomers.

    • Analytical Validation: Before proceeding, you must confirm the enantiomeric excess of the resolved carbamate is ≥99.5% using a validated chiral HPLC method.

Q3: The final reduction step with Lithium Aluminum Hydride (LAH) is sluggish or incomplete. How can I optimize it?

A3: A problematic LAH reduction is almost always due to reagent deactivation or suboptimal reaction conditions.

  • Causality: LAH reacts violently with protic sources, including water and alcohols. Any moisture in your reaction setup will be reduced first, consuming the LAH and generating hydrogen gas. Carbamates are less reactive than esters or ketones, requiring more forcing conditions (higher temperature and sufficient reagent) for a complete reaction.

  • Solution:

    • System Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).

    • Solvent Quality: Use a high-purity anhydrous solvent. Tetrahydrofuran (THF) is the most common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle under an inert atmosphere.[3]

    • Reagent Quality and Stoichiometry: Use a fresh, high-quality source of LAH. Older bottles that have been opened multiple times may have significant deactivation. The stoichiometry is key; patent literature suggests a range of 1.0 to 5.0 equivalents, with 2-4 equivalents being a practical range to ensure the reaction goes to completion.[3]

    • Temperature and Time: The reaction is typically run at reflux in THF (~66 °C) to ensure a sufficient reaction rate. Monitor the reaction by TLC or LC-MS until all the starting carbamate has been consumed.

ParameterRecommended ConditionRationale & Key Considerations
Reagent Lithium Aluminum Hydride (LAH)A powerful reductant capable of reducing the carbamate moiety to the N,N-dimethylamine.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for the substrate and LAH; allows for reflux temperatures (~66 °C). Must be strictly dry.
LAH Stoichiometry 2.0 - 4.0 equivalentsEnsures complete conversion, accounting for any trace moisture and the reactivity of the carbamate.
Temperature Reflux (~66 °C)Provides the necessary activation energy for the reduction of the stable carbamate group.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and deactivating the highly reactive LAH.
Monitoring TLC or HPLC/LC-MSEssential to confirm the complete consumption of the starting material before workup.

Table 1: Typical Process Parameters for LAH Reduction of the Carbamate Precursor.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent, like sodium borohydride, for the final step?

A: No, sodium borohydride (NaBH₄) is not strong enough to reduce a carbamate. Its utility lies in reducing aldehydes and ketones. Using NaBH₄ would result in no reaction and recovery of your starting material. Reductive amination, a process where NaBH₄ or milder variants like NaBH₃CN are used, is an entirely different synthetic strategy that would start from a ketone precursor (1-benzyl-4-methylpiperidin-3-one) and methylamine.[6] For the direct conversion of the carbamate intermediate, a powerful hydride source like LAH or a similar aluminum hydride is required.[3]

Q: How do I safely handle and quench an LAH reaction?

A: Safety is paramount when working with LAH. The quench (workup) procedure must be performed carefully to manage the exothermic reaction and hydrogen gas evolution. The standard Fieser workup is a reliable method.

  • Cool the reaction: After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Slow, sequential addition: For a reaction with 'X' grams of LAH, add the following reagents dropwise and very slowly with vigorous stirring:

    • 'X' mL of water.

    • 'X' mL of 15% aqueous sodium hydroxide (NaOH).

    • '3X' mL of water.

  • Stir to granulate: After the additions are complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. The grey slurry should transform into a white, granular solid (lithium and aluminum salts) that is easily filtered.

  • Filter and extract: Filter the solid salts and wash them thoroughly with an organic solvent (e.g., ethyl acetate or THF). Combine the filtrate and washes, dry with an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine product.

Q: What is the best way to confirm the stereochemistry of my final product?

A: Confirmation of stereochemistry requires specialized analytical techniques. While standard ¹H NMR can confirm the relative cis-stereochemistry between the C3 amino group and the C4 methyl group, it cannot distinguish between the (3R,4S) and (3S,4R) enantiomers. For absolute stereochemistry, you must use a method that can interact with the chiral nature of the molecule. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase. This technique will separate the two enantiomers, allowing you to determine the enantiomeric excess (e.e.) of your product.

Part 4: Key Experimental Protocols

Protocol 1: LAH Reduction of (3R,4S)-Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate

This protocol is a representative procedure and should be adapted and scaled according to your specific laboratory safety standards and equipment.

  • Setup: Under an inert atmosphere (N₂), add lithium aluminum hydride (3.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M).

  • Substrate Addition: Dissolve the purified (3R,4S)-carbamate precursor (1.0 eq., e.e. >99.5%) in anhydrous THF. Add this solution slowly (dropwise) via the dropping funnel to the stirred LAH slurry at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain reflux for 4-6 hours, or until reaction monitoring (TLC/HPLC) shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction using the Fieser workup procedure described in the FAQ section.

  • Isolation: Filter the granular aluminum salts and wash thoroughly with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Protocol 2: Purification via Acetate Salt Formation

  • Dissolution: Dissolve the crude amine free base obtained from Protocol 1 in a suitable solvent, such as methyl t-butyl ether (MTBE) or isopropanol.

  • Acid Addition: Slowly add acetic acid (1.0 eq.) to the stirred solution.

  • Crystallization: Stir the mixture. The acetate salt may precipitate directly or may require cooling to induce crystallization. Stir at 0-5 °C for 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry under vacuum.

  • Analysis: Analyze the resulting this compound acetate salt for purity (HPLC) and confirm its structure (NMR, MS). This stable salt is often suitable for long-term storage and direct use in subsequent reactions.[2]

References
  • WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Organic Chemistry Portal - Piperidine synthesis. [Link]

  • ResearchGate - Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Google Patents - 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • YouTube - Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts - Reactions of Amines. [Link]

  • White Rose eTheses Online - Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • ResearchGate - Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Chemistry LibreTexts - Resolution: Separation of Enantiomers. [Link]

  • Angewandte Chemie International Edition - A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • ResearchGate - Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • ResearchGate - Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • PubChem - 1-benzyl-N,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Patent US-12227478-B2. [Link]

  • Organic Chemistry Portal - Synthesis of secondary and tertiary amines. [Link]

  • Google Patents - Bis-(3R,4R)
  • ResearchGate - An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]

  • Gavin Publishers - Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Chemical Reviews - Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Universidade Nova de Lisboa - Tofacitinib synthesis. [Link]

  • ACS Omega - N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • ARKIVOC - THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate - Optimization of the reaction conditions for the reductive amination. [Link]

  • Google Patents - Synthesis of amine stereoisomers.

Sources

Technical Support Center: Chiral Resolution of 1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 1-benzyl-N,4-dimethylpiperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during the separation of its diastereomers through practical, field-tested advice and in-depth protocols.

Frequently Asked Questions (FAQs)
Q1: What is 1-benzyl-N,4-dimethylpiperidin-3-amine, and why is its chiral resolution important?

1-benzyl-N,4-dimethylpiperidin-3-amine is a key chiral intermediate used in the synthesis of various pharmaceutical compounds, most notably as a precursor to Tofacitinib. The molecule possesses two stereocenters at the C3 and C4 positions of the piperidine ring, leading to the existence of enantiomeric pairs (e.g., (3R,4R) and (3S,4S)). In pharmaceutical applications, often only one specific stereoisomer exhibits the desired therapeutic activity, while the other may be inactive or cause unwanted side effects. Therefore, isolating the desired enantiomer, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, in high purity is a critical step in drug manufacturing.[1][2]

Q2: What is the primary method for resolving the enantiomers of this amine?

The most common and scalable method for resolving racemic amines like 1-benzyl-N,4-dimethylpiperidin-3-amine is through diastereomeric salt formation .[3][4][5] This classical resolution technique involves reacting the racemic amine (a 50:50 mixture of enantiomers) with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent.[4][6] This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, melting points, and crystal structures.[3][7] This difference allows for their separation by fractional crystallization.[6]

Q3: Which chiral resolving agents are effective for resolving 1-benzyl-N,4-dimethylpiperidin-3-amine?

The selection of the resolving agent is the most critical factor for a successful resolution. For basic compounds like this piperidine derivative, chiral carboxylic acids are typically employed.[4] Common choices include:

  • Tartaric acid and its derivatives: L-Tartaric acid and its substituted analogs, such as Di-p-toluoyl-L-tartaric acid, are widely used and cost-effective resolving agents for amines.[2][4][6] A patent specifically mentions the use of L-di-p-toluyl tartrate for the synthesis of the bis-(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine salt.[8]

  • Mandelic acid: (S)-Mandelic acid is another effective agent known for often providing high enantiomeric excess in a single crystallization step.[6]

  • Camphorsulfonic acid: (1S)-(+)-10-Camphorsulfonic acid is a strong acid that can be particularly effective for resolving less basic amines.[6]

  • Phosphoric acid derivatives: Chiral phosphoric acids like 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are also potent resolving agents for chiral amines.[9][10]

The optimal choice is always determined empirically through screening.

Experimental Workflow for Chiral Resolution

The following diagram outlines the general workflow for the chiral resolution of 1-benzyl-N,4-dimethylpiperidin-3-amine via diastereomeric salt crystallization.

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Liberation & Recovery RacemicAmine Racemic (cis/trans) 1-benzyl-N,4-dimethyl- piperidin-3-amine ResolvingAgent Add Chiral Resolving Agent (e.g., L-Tartaric Acid Derivative) RacemicAmine->ResolvingAgent DiastereomericSalts Formation of Diastereomeric Salts in Solution ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization (Cooling / Anti-solvent) DiastereomericSalts->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Solid: Enriched Less-Soluble Diastereomeric Salt Filtration->LessSoluble Isolate Crystals MoreSoluble Filtrate: Enriched More-Soluble Diastereomeric Salt Filtration->MoreSoluble Collect Mother Liquor SaltBreak Break Salt with Base (e.g., NaOH, NaHCO3) LessSoluble->SaltBreak PureAmine Desired Pure Enantiomer (e.g., (3R,4R)-amine) SaltBreak->PureAmine RecoverAgent Recovered Chiral Resolving Agent SaltBreak->RecoverAgent

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: I'm not getting any crystals. The solution remains clear even after cooling. What's wrong?

This is a classic solubility problem. The diastereomeric salts are too soluble in your chosen solvent system.[7]

Causality & Solution:

  • High Solubility: The solvent is too effective at solvating both diastereomeric salts. A systematic solvent screening is the most effective approach to find a system where the desired salt has low solubility and the undesired one has high solubility.[7]

  • Insufficient Supersaturation: The solution is not concentrated enough to induce crystallization.

    • Action: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to over-concentrate, which could cause both diastereomers to precipitate.

  • Use of an Anti-Solvent: An anti-solvent is a liquid that is miscible with your primary solvent but in which the salts are poorly soluble.[7]

    • Action: Slowly add an anti-solvent (e.g., water to a methanol solution, or a non-polar solvent like heptane to an ethyl acetate solution) until turbidity is observed. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. This controlled reduction in solubility is a powerful way to induce crystallization.[7]

Q5: Crystals have formed, but the diastereomeric excess (d.e.) is very low. How can I improve the separation?

Low d.e. indicates that the solubility difference between the two diastereomeric salts in your chosen system is not significant enough, leading to co-crystallization.

Causality & Solution:

  • Suboptimal Solvent System: The solvent may not be differentiating well between the two diastereomers.

    • Action: Re-screen solvents. Sometimes a mixture of solvents provides the best selectivity. A systematic approach, evaluating different solvent polarities, is crucial.[11]

  • Crystallization Rate is Too Fast: Rapid cooling or fast anti-solvent addition can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Action: Slow down the crystallization process. Use a slower cooling rate or add the anti-solvent dropwise over a longer period. This gives the system time to reach thermodynamic equilibrium, favoring the crystallization of the less soluble salt.[7]

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency.[11]

    • Action: Experiment with different stoichiometries. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is beneficial. This ensures that only the less soluble salt crystallizes, leaving all of the more soluble salt in the solution.

  • Recrystallization: A single crystallization is often not enough to achieve high purity.

    • Action: Perform one or more recrystallizations of the obtained diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to recrystallize slowly. This process will further enrich the desired diastereomer.[11]

Q6: An oil or a sticky, amorphous solid crashed out of my solution instead of fine crystals. What should I do?

This phenomenon, often called "oiling out," occurs when the generation of supersaturation is too rapid, or the solvent has poor solvating power for the crystal lattice but good solvating power for the individual ions.[7]

Causality & Solution:

  • Excessive Supersaturation: This is the most common cause, often resulting from cooling the solution too quickly or adding an anti-solvent too fast.[7]

    • Action: Re-dissolve the oil by heating the solution. Then, allow it to cool much more slowly. Seeding the solution with a few previously formed crystals of the desired diastereomer at a slightly elevated temperature can guide the crystallization process and prevent oiling out.[7]

  • Inappropriate Solvent: The solvent may not be suitable for crystallization.

    • Action: Try a different solvent or a solvent mixture to fine-tune the solvating properties. For example, adding a small amount of a co-solvent can sometimes prevent oiling.[7]

Q7: After separating the diastereomeric salt, how do I recover the pure enantiomer of the amine?

This process is often referred to as "breaking" or "cleaving" the salt. It involves converting the salt back into the free amine and the resolving agent.

Causality & Solution:

  • Acid-Base Chemistry: The diastereomeric salt is held together by an ionic bond between the basic amine and the acidic resolving agent. This bond can be broken by adding a stronger base.[4]

    • Action: Dissolve or suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), and stir. The added base will deprotonate the amine, liberating the free base into the organic layer, while the resolving agent will remain as its salt in the aqueous layer.[4][12]

    • Workflow:

      • Separate the organic and aqueous layers.

      • Extract the aqueous layer a few more times with the organic solvent to ensure full recovery of the amine.

      • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the pure amine enantiomer.

Protocols and Data
Protocol 1: Screening for Optimal Resolving Agent and Solvent

Objective: To identify an effective chiral resolving agent and solvent system that provides well-formed crystals and a significant difference in solubility between the diastereomeric salts.

Methodology:

  • In parallel vials, dissolve a small amount of racemic 1-benzyl-N,4-dimethylpiperidin-3-amine in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, THF).

  • To each vial, add 0.5 molar equivalents of a different chiral resolving agent (e.g., L-tartaric acid, Di-p-toluoyl-L-tartaric acid, (S)-mandelic acid).

  • Heat the vials gently to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Observe the vials for crystal formation. Note the quantity and quality of the crystals.

  • Isolate any crystalline material by filtration, wash with a small amount of cold solvent, and dry.

  • Analyze the solid and the mother liquor by chiral HPLC or SFC to determine the diastereomeric excess (d.e.) and yield.

Data Presentation: Example Screening Results

The following table illustrates a hypothetical outcome of a screening experiment to guide your optimization process.

Entry Resolving Agent (0.5 equiv.) Solvent System Temp (°C) Yield (%) Diastereomeric Excess (d.e., %) Crystal Morphology
1L-Tartaric AcidMethanol03575Needles
2L-Tartaric AcidEthanol/Water (9:1)04288Plates
3Di-p-toluoyl-L-tartaric acidEthyl Acetate253895Prisms
4(S)-Mandelic AcidIsopropanol04092Rods

Based on this hypothetical data, Di-p-toluoyl-L-tartaric acid in ethyl acetate (Entry 3) would be the most promising system to pursue for scale-up due to the high d.e. achieved in a single step.

Protocol 2: Preparative Scale Resolution and Amine Liberation

Step A: Diastereomeric Salt Crystallization (Based on optimal screening result)

  • Charge a reaction vessel with racemic 1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 equiv.).

  • Add the chosen solvent (e.g., ethyl acetate, approx. 10-15 volumes).

  • Heat the solution to 50-60 °C.

  • In a separate vessel, dissolve the chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid, 0.5 equiv.) in the same solvent and add it slowly to the amine solution.

  • After the addition is complete, cool the mixture slowly to room temperature over several hours. If necessary, seed with a few crystals of the desired salt.

  • Further cool the mixture to 0-5 °C and stir for 2-4 hours to maximize crystallization.

  • Filter the resulting solid, wash the filter cake with a small amount of cold solvent, and dry under vacuum.

Step B: Liberation of the Free Amine

  • Suspend the dried diastereomeric salt in a mixture of ethyl acetate (10 volumes) and water (5 volumes).

  • Cool the mixture in an ice bath and add 2M sodium hydroxide solution dropwise until the pH of the aqueous layer is >11.

  • Stir the biphasic mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.

  • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

References
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • Organic Process Research & Development. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • chemeurope.com. Chiral resolution.
  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.
  • PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine.
  • gsrs. 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE, CIS-.
  • Google Patents.
  • ACS Publications. Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs.
  • Benchchem.
  • The Royal Society of Chemistry.
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
  • Benchchem. A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Google Patents. 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Benchchem.
  • Google Patents. Bis-(3R,4R)
  • BioDuro. (2018, March 23).

Sources

identifying common impurities in (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this critical intermediate. As a key building block in the synthesis of important pharmaceutical compounds like Tofacitinib, ensuring its purity is paramount.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my sample of this compound?

A1: The most prevalent impurities are typically stereoisomers, arising from non-selective synthesis or epimerization. The primary stereoisomeric impurities to be aware of are:

  • (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (the enantiomer)

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (diastereomer)

  • (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (diastereomer)

Other common impurities can be categorized as process-related or degradation-related:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from specific chemical transformations. For example, if a carbamate reduction route is used, you might find residual carbamate precursor.

  • Degradation-Related Impurities: This compound can be susceptible to oxidation, leading to the formation of the corresponding N-oxide. Under certain conditions, de-benzylation can also occur.

Q2: My chiral HPLC analysis shows four peaks, but I was only expecting my product and perhaps its enantiomer. What could the other two peaks be?

A2: It is highly likely that you are observing the four possible stereoisomers of 1-benzyl-N,4-dimethylpiperidin-3-amine. These are the (3R,4S), (3S,4R), (3R,4R), and (3S,4S) isomers. The presence of all four suggests that your synthetic route may lack stereocontrol or that significant epimerization has occurred at one of the chiral centers. It is crucial to develop a chiral separation method that can resolve all four stereoisomers to accurately assess the purity of your target compound.

Q3: I am struggling to achieve baseline separation of the diastereomers using chiral HPLC. What are some general tips for method development?

A3: Chiral separations can be challenging. Here are some key parameters to explore during method development:

  • Column Chemistry: Polysaccharide-based chiral stationary phases (CSPs) like those derivatized with amylose or cellulose are often effective for separating diastereomers of chiral amines.

  • Mobile Phase: The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its proportion in the mobile phase can significantly impact selectivity. For basic amines like your compound, adding a small amount of an amine modifier (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Screening different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes dramatically improve separation.

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution, although its effect is often less pronounced than mobile phase composition and temperature.

Q4: My sample of this compound is showing signs of degradation over time. What are the likely degradation products and how can I minimize their formation?

A4: The primary degradation pathways for N-benzyl amines are oxidation and de-benzylation.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, forming the corresponding N-oxide. This can be minimized by storing the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8°C is recommended).

  • De-benzylation: Cleavage of the N-benzyl group can occur, particularly in the presence of certain catalysts or under hydrogenolysis conditions. To avoid this, store the compound away from reactive metals and strong reducing agents.

The formation of an acetate salt of the amine has been shown to improve its stability and is a recommended practice for long-term storage.[2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing) in Chiral HPLC Analysis
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase The basic amine functional groups can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine or ethanolamine, to block these active sites.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute your sample and reinject.
Inappropriate Mobile Phase pH For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Solution: While less common for normal-phase chiral separations, ensure your mobile phase is not inadvertently acidic.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes. Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Problem 2: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Contamination from Starting Materials or Reagents Impurities in the starting materials or reagents can carry through the synthesis. Solution: Analyze all starting materials for purity before use. Consider re-purifying starting materials if necessary.
Side Reactions During Synthesis Unintended side reactions can generate by-products. For example, over-alkylation during the N-benzylation step can lead to quaternary ammonium salts. Solution: Carefully control reaction conditions (temperature, stoichiometry, reaction time). Use analytical techniques like LC-MS to identify the mass of the unexpected peaks to help elucidate their structure.
Sample Degradation As mentioned in the FAQs, oxidation or de-benzylation can occur. Solution: Prepare fresh samples for analysis. If analyzing older samples, be aware of potential degradation products.

Impurity Generation Pathways

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product cluster_impurities Potential Impurities Chiral Precursor Chiral Precursor Piperidine Ring Formation Piperidine Ring Formation Chiral Precursor->Piperidine Ring Formation Introduction of Stereocenters Starting Material Impurities Impurities from Chiral Precursor Chiral Precursor->Starting Material Impurities N-Benzylation N-Benzylation Piperidine Ring Formation->N-Benzylation Stereoisomers Diastereomers & Enantiomer (3S,4R), (3R,4R), (3S,4S) Piperidine Ring Formation->Stereoisomers Lack of Stereocontrol/ Epimerization Amine Formation/Modification Amine Formation/Modification N-Benzylation->Amine Formation/Modification Side Products N-Oxide, De-benzylated Amine, Over-alkylation Products N-Benzylation->Side Products e.g., Benzyl Alcohol, Dibenzyl Ether Target Compound This compound Amine Formation/Modification->Target Compound Incomplete Reaction Unreacted Intermediates Amine Formation/Modification->Incomplete Reaction e.g., Residual Carbamate Target Compound->Side Products Degradation

Caption: Potential impurity pathways in the synthesis of the target compound.

Experimental Protocols

Protocol 1: General Chiral HPLC Method for Stereoisomer Analysis

This method provides a starting point for the separation of the stereoisomers of 1-benzyl-N,4-dimethylpiperidin-3-amine. Further optimization may be required.

Parameter Condition
Column Chiralpak AD-H (or similar amylose-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: The polysaccharide-based chiral stationary phase provides the necessary stereoselective interactions for separation. The normal-phase mobile phase is a common starting point for these types of columns. The addition of diethylamine is crucial for obtaining good peak shape for the basic amine analytes by minimizing tailing.

Protocol 2: Sample Storage for Enhanced Stability

To minimize the formation of degradation impurities, proper storage is essential.

  • Salt Formation: If you have the free base, consider converting it to the acetate salt for long-term storage. Dissolve the free base in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add one equivalent of acetic acid. The salt can then be isolated by precipitation or evaporation.

  • Inert Atmosphere: Store the solid compound in a vial under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Store the vial at a refrigerated temperature (2-8°C).

  • Light Protection: Protect the sample from light by using an amber vial or by storing it in a dark location.

Rationale: Lowering the temperature and excluding oxygen and light will slow down the rates of potential degradation reactions, such as oxidation. The acetate salt is generally more crystalline and less prone to degradation than the free base.[2]

Visualization of Key Concepts

Workflow for Impurity Identification and Resolution

The following diagram outlines a systematic approach to identifying and resolving impurity issues.

A Initial Analysis: Chiral HPLC of Sample B Are there unexpected peaks? A->B C Is the peak shape acceptable? A->C D Characterize Impurities: LC-MS for Mass Identification B->D Yes J Analysis Complete: Pure Compound Obtained B->J No E Optimize HPLC Method: Adjust Mobile Phase, Temperature C->E No F Review Synthetic Route: Identify Potential Side Reactions D->F I Repurify Final Compound E->I G Purify Starting Materials F->G H Modify Reaction Conditions F->H G->I H->I I->A Re-analyze

Caption: A logical workflow for troubleshooting impurities.

References

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2021). Organic Process Research & Development. [Link]

  • Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (2020).

Sources

Validation & Comparative

A Comparative Guide to Confirming the Absolute Stereochemistry of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Determining the unambiguous three-dimensional arrangement of atoms is a cornerstone of modern drug development and chemical research. For complex chiral molecules such as (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, which possesses multiple stereocenters and significant conformational flexibility, confirming the absolute stereochemistry is not merely a characterization step but a critical requirement for ensuring biological efficacy and meeting regulatory standards. This guide provides an in-depth comparison of the principal analytical techniques available for this purpose, moving beyond procedural lists to explain the causality behind experimental choices. We will compare the definitive but often challenging method of Single-Crystal X-ray Diffraction with powerful solution-state alternatives: NMR Spectroscopy using chiral derivatizing agents and Vibrational Circular Dichroism.

The Challenge: Stereochemical Elucidation of a Flexible Piperidine

The target molecule, this compound, presents a common yet significant analytical challenge. Its piperidine ring is not planar and can exist in multiple chair or boat conformations. The presence of two stereocenters (at C3 and C4) means that four possible diastereomers and their corresponding enantiomers could exist. The secondary amine at the C3 position, however, provides a crucial chemical handle for derivatization, a feature we can exploit for analysis via NMR spectroscopy. Our objective is to unequivocally confirm the absolute configuration at both C3 and C4.

Overview of Primary Analytical Methodologies

There are several robust methods for determining the absolute configuration of chiral molecules.[][2] The choice is often dictated by the physical properties of the sample, available instrumentation, and the desired level of certainty. For our target molecule, we will compare three leading techniques:

  • Single-Crystal X-ray Diffraction (XRD): The gold standard for structural elucidation, providing a direct visualization of the molecule's 3D structure.[3][4]

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDA): A widely accessible technique that converts the enantiomeric amine into diastereomers with distinguishable NMR spectra.[5][6][7] The Mosher's amide method is a classic and reliable example applicable here.[5][6][8]

  • Vibrational Circular Dichroism (VCD): A chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint of a specific enantiomer in solution.[9][10][11]

Comparative Analysis of Key Performance Metrics

The selection of an appropriate analytical method involves a trade-off between accuracy, speed, sample requirements, and the inherent challenges of each technique.

FeatureSingle-Crystal X-ray Diffraction (XRD)NMR with Mosher's MethodVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single, well-ordered crystal lattice.[12]Covalent derivatization to form diastereomers, which exhibit distinct chemical shifts in NMR due to anisotropic effects.[13][14]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[15]
Sample State Solid (high-quality single crystal required).[3]Solution.Solution or neat liquid.[16]
Sample Amount Micrograms to milligrams.Sub-milligram to milligrams.[17]Milligrams.
Analysis Time Days to weeks (dominated by crystallization efforts).4-6 hours of active effort over 1-2 days.[13]Hours to a day (including computation).
Conclusiveness Highly definitive; provides a complete 3D structure and absolute configuration if anomalous dispersion is measured successfully (Flack parameter).[4]Highly reliable when the conformational model holds; assignment is based on empirical rules.[14]Unambiguous when the experimental spectrum closely matches one of the computationally predicted spectra for a single enantiomer.[9]
Key Limitation Absolute dependency on obtaining a high-quality single crystal, which can be a significant bottleneck for many molecules.[18][19]Requires successful chemical derivatization with both CDA enantiomers. The Mosher's model can be misleading if the molecule's conformation is not as predicted.[14][20]Requires intensive computational chemistry (DFT calculations) and can be challenging for highly flexible molecules with many low-energy conformers.[21][22]

Detailed Experimental Protocols & Workflows

Single-Crystal X-ray Diffraction (XRD)

XRD is the most powerful method for determining the three-dimensional structure of a molecule, and when successful, it is unambiguous.[4][12] The primary challenge lies in growing a suitable crystal.[19] For amines, this is often achieved by forming a salt with an achiral acid (e.g., HCl, HBr) to increase crystallinity.

Experimental Protocol:

  • Crystallization: Dissolve the enantiomerically pure amine in a minimal amount of a suitable solvent. Screen a variety of counter-ions (e.g., hydrochloride, hydrobromide) and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to obtain diffraction-quality single crystals (typically >50 µm).

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters.

  • Absolute Configuration Assignment: The key to absolute configuration is the measurement of anomalous dispersion effects, which are more pronounced if a heavy atom (e.g., Br) is present.[3] The refinement will yield a Flack parameter; a value near 0 for the modeled stereochemistry (and near 1 for the inverted structure) provides a statistically robust confirmation of the absolute configuration.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Pure Enantiomer of Amine Crystallization Screening for Single Crystals (e.g., as HCl/HBr salt) Start->Crystallization DataCollection X-ray Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Flack Absolute Configuration (Flack Parameter Analysis) StructureSolution->Flack End End Flack->End Final 3D Structure (e.g., 3R, 4S) Mosher_Workflow cluster_R cluster_S Amine Chiral Amine R_CDA (R)-Mosher's Acid Chloride Amine->R_CDA S_CDA (S)-Mosher's Acid Chloride Amine->S_CDA R_Amide Formation of (R)-Amide Diastereomer R_CDA->R_Amide R_NMR ¹H NMR of (R)-Amide (δR) R_Amide->R_NMR Analysis Calculate Δδ = δS - δR for all protons R_NMR->Analysis S_Amide Formation of (S)-Amide Diastereomer S_CDA->S_Amide S_NMR ¹H NMR of (S)-Amide (δS) S_Amide->S_NMR S_NMR->Analysis Assignment Apply Mosher's Model to Δδ values Analysis->Assignment Result Assign Absolute Configuration Assignment->Result

Caption: Workflow for Mosher's method using ¹H NMR spectroscopy.

Vibrational Circular Dichroism (VCD)

VCD is a solution-state technique that eliminates the need for crystallization or derivatization. [16]It relies on comparing the experimentally measured VCD spectrum with spectra predicted by quantum mechanical calculations for a known enantiomer (e.g., the (3R,4S) configuration). [9][21]A match confirms the configuration, while a mirror-image spectrum indicates the opposite configuration.

Experimental Protocol:

  • Computational Modeling (In Silico):

    • Build a 3D model of one enantiomer of the target molecule (e.g., this compound).

    • Perform a thorough conformational search to identify all stable low-energy conformers. This is critical for a flexible molecule like a piperidine.

    • For each conformer, perform a geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory.

    • Calculate the Boltzmann-averaged IR and VCD spectra based on the relative energies of the conformers.

  • Experimental Measurement:

    • Dissolve the enantiomerically pure sample in a suitable IR-transparent solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.05-0.1 M).

    • Measure the IR and VCD spectra on a VCD spectrometer.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the DFT-calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is the one used for the calculation (3R,4S).

    • If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (3S,4R).

VCD_Workflow cluster_exp Experimental Path cluster_comp Computational Path Sample Pure Enantiomer in Solution VCD_Measurement Measure Experimental VCD Spectrum Sample->VCD_Measurement Compare Compare Experimental and Calculated Spectra VCD_Measurement->Compare Model Build 3D Model of One Enantiomer (e.g., R,S) Conformer Conformational Search Model->Conformer DFT DFT Calculation of IR & VCD Spectra Conformer->DFT DFT->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD.

Conclusion and Recommendations

The determination of the absolute stereochemistry of this compound can be confidently achieved using several orthogonal techniques.

  • Single-Crystal X-ray Diffraction remains the most direct and irrefutable method. If a high-quality crystal can be obtained, particularly as a salt with a heavy atom like bromide, this should be the preferred route for its unambiguous results.

  • Vibrational Circular Dichroism is the most powerful alternative when crystallization fails. [18]It provides a definitive assignment for the molecule in its solution state, which is often more biologically relevant. Its main investment is in computational time and expertise.

  • Mosher's Method via NMR offers a practical and widely accessible approach that leverages standard laboratory instrumentation. It is particularly well-suited for this molecule due to the presence of the secondary amine. While highly reliable, it is an indirect method that relies on the careful application of an empirical model.

For maximum confidence, especially in a regulatory context, employing two of these methods (e.g., VCD and Mosher's method) can provide orthogonal validation of the absolute stereochemistry, building an unshakable, self-validating case for the structure of the molecule.

References

  • Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. Retrieved from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2008). Journal of Chemical Education. Retrieved from [Link]

  • Polavarapu, P. L. (2007). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 19(10), 731-741. Retrieved from [Link]

  • de Loos, M., & Feringa, B. L. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 8-13. Retrieved from [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons. Retrieved from [Link]

  • Hoveyda, H. R., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 695. Retrieved from [Link]

  • Riguera, R., & Seco, J. M. (2004). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, -1(1), 1-6. Retrieved from [Link]

  • Chen, Y. (2001). Recent Advances in ¹H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Li, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated ¹⁹F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. Retrieved from [Link]

  • Grabowski, T. (2013). What other methods are there for determination of absolute configuration of small molecules? ResearchGate. Retrieved from [Link]

  • Lodewyk, M. W., et al. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Chemical Reviews, 112(3), 1763-1782. Retrieved from [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 447-458. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved from [Link]

  • Li, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated ¹⁹F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. Retrieved from [Link]

  • Dube, P., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Retrieved from [Link]

  • Guo, C., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Wenzel, T. J. (2018). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Discrimination of Chiral Compounds Using NMR Spectroscopy. Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Retrieved from [Link]

  • Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. (2024). Angewandte Chemie International Edition. Retrieved from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). SlidePlayer. Retrieved from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2008). Journal of Chemical Education. Retrieved from [Link]

  • Wenzel, T. J. (n.d.). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. Retrieved from [Link]

  • Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds. Wiley-VCH. Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules. Retrieved from [Link]

  • Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(23), 3765-3768. Retrieved from [Link]

Sources

comparative study of (3R,4S) and (3S,4R) isomers of aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for drug development professionals, this document provides a comprehensive comparative study of the (3R,4S) and (3S,4R) isomers of aminopiperidines. It delves into the critical role of stereochemistry, outlines stereoselective synthetic strategies, and presents a detailed experimental workflow for their evaluation, complete with step-by-step protocols and the rationale behind experimental choices.

The Imperative of Stereoisomerism in Drug Design

The three-dimensional architecture of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral. For aminopiperidine scaffolds, stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[3] Therefore, the early and rigorous evaluation of individual stereoisomers is not merely an academic exercise but a cornerstone of modern, rational drug design and a regulatory expectation.[4] This guide focuses on the (3R,4S) and (3S,4R) enantiomeric pair, providing a framework for their differentiation.

Stereoselective Synthesis: Accessing Enantiopure Aminopiperidines

The foundation of any comparative study lies in the ability to produce the individual isomers in high enantiomeric purity. Several synthetic strategies are employed to achieve this.

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, amino acids can serve as precursors where the stereocenters are already established.

  • Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. Asymmetric hydrogenation of a suitable enamine or imine precursor is a common and effective method.[5]

  • Diastereoselective Reactions: Creating a new stereocenter under the influence of an existing one is a widely used strategy. For example, the reduction of a chiral 3-amino-4-oxopiperidine can be directed by the existing stereocenter to favor the formation of the trans diastereomer.

  • Resolution of Racemates: This classic technique involves separating a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

The choice of synthetic route depends on factors such as the availability of starting materials, scalability, and the desired overall efficiency.

Experimental Workflow for Comparative Isomer Evaluation

A systematic evaluation is crucial to build a comprehensive profile for each isomer. The following workflow illustrates the key stages of this comparative analysis.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Profiling cluster_2 Phase 3: In Vitro ADME/Tox Profiling cluster_3 Phase 4: Data Analysis & Candidate Selection Synthesis Stereoselective Synthesis Purification Purification & Structural ID (NMR, MS) Synthesis->Purification Chiral_Purity Enantiomeric Purity Assay (Chiral HPLC/SFC) Purification->Chiral_Purity Binding_Assay Target Binding Affinity (e.g., Ki determination) Chiral_Purity->Binding_Assay Functional_Assay Functional Potency (e.g., IC50, EC50) Binding_Assay->Functional_Assay Selectivity_Panel Off-Target Selectivity (Broad receptor panel) Functional_Assay->Selectivity_Panel Metabolic_Stability Metabolic Stability (Liver Microsomes, Hepatocytes) Selectivity_Panel->Metabolic_Stability Permeability Cell Permeability (e.g., Caco-2 Assay) Metabolic_Stability->Permeability Cytotoxicity Cytotoxicity (e.g., HepG2 Assay) Permeability->Cytotoxicity Data_Integration Integrate All Data Cytotoxicity->Data_Integration Decision Select Optimal Isomer Data_Integration->Decision

Figure 1: A structured workflow for the comprehensive comparative evaluation of aminopiperidine stereoisomers.

Key Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To accurately separate and quantify the (3R,4S) and (3S,4R) enantiomers to confirm the enantiomeric excess (e.e.) of the synthesized material.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The core of this technique is the CSP, which creates a chiral environment within the column. Polysaccharide-based CSPs are widely used and separate enantiomers based on differential transient diastereomeric interactions (e.g., hydrogen bonds, dipole-dipole interactions).[6]

  • Pre-column Derivatization: Since simple aminopiperidines lack a strong UV chromophore, derivatization with an agent like p-toluenesulfonyl chloride is often necessary.[7] This step introduces a UV-active moiety, enabling sensitive detection, and can also improve the chromatographic properties of the analyte.[7]

  • Mobile Phase: A simple mobile phase, often a mixture of an alkane and an alcohol (normal phase) or an alcohol with a basic additive (polar organic mode), is used. The basic additive (e.g., diethylamine) is crucial to prevent peak tailing by masking acidic silanol groups on the silica support of the CSP.[8]

Step-by-Step Methodology:

  • Derivatization:

    • Dissolve a known amount of the aminopiperidine sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a slight excess (e.g., 1.2 equivalents) of p-toluenesulfonyl chloride and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the derivatized product.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP).

    • Mobile Phase: 0.1% diethylamine in ethanol (isocratic).

    • Flow Rate: 0.5 mL/min.[7]

    • Detection: UV at 228 nm.[7]

    • Temperature: 25 °C.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the derivatized sample.

    • Identify the two enantiomer peaks based on their retention times.

    • Calculate the enantiomeric excess (e.e. %) using the formula: [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Protocol 2: Comparative In Vitro Metabolic Stability

Objective: To determine the rate at which the (3R,4S) and (3S,4R) isomers are metabolized by liver enzymes, providing an early indication of their likely hepatic clearance in vivo.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[9] They are a standard and cost-effective in vitro tool for assessing Phase I metabolism.[10]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is added to the incubation to ensure that NADPH is not depleted during the experiment, allowing the reaction to proceed at a linear rate.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices. Its high sensitivity and specificity allow for the accurate measurement of the disappearance of the parent drug over time.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4) and the HLM suspension.

    • Add a small volume of the isomer stock solution to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the peak area ratio of the remaining parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation for Comparative Analysis

To facilitate a clear and direct comparison, all quantitative data should be summarized in a structured table. This allows for a rapid assessment of the relative strengths and weaknesses of each isomer.

Table 1: Comparative Profile of (3R,4S) and (3S,4R)-Aminopiperidine Isomers

Parameter(3R,4S)-Isomer(3S,4R)-IsomerRationale for Measurement
Target Potency (IC₅₀, nM) ValueValueMeasures the concentration needed to inhibit the biological target by 50%.
Off-Target Selectivity (Kᵢ, nM) ValueValueIndicates binding affinity to a known off-target; higher values are better.
Metabolic Stability (t½, min) ValueValuePredicts hepatic clearance; a longer half-life is often desirable.
Cell Permeability (Papp, cm/s) ValueValueAssesses the ability to cross cell membranes, an indicator of oral absorption.
Cytotoxicity (CC₅₀, µM) ValueValueMeasures the concentration that causes 50% cell death; higher values are safer.

Decision Framework for Lead Selection

The ultimate goal of this comparative study is to select the single isomer that possesses the optimal balance of properties to advance into further development. This decision is guided by a systematic analysis of the integrated data.

G Start Isomer Pair Available In_Vitro_Profile Generate Comparative In Vitro Profile (Potency, Selectivity, ADME, Tox) Start->In_Vitro_Profile Analyze_Data Analyze Structure-Activity & Structure-Property Relationships In_Vitro_Profile->Analyze_Data Decision Is there a superior isomer? Analyze_Data->Decision Select_Lead Select Lead Isomer for In Vivo PK/PD Studies Decision->Select_Lead Yes Stop_Redesign Stop or Redesign Scaffold Decision->Stop_Redesign No Advance Advance Program Select_Lead->Advance

Figure 2: A decision-making flowchart for selecting a lead candidate from a stereoisomeric pair.

By following this rigorous, data-driven approach, drug development teams can make informed decisions, increasing the likelihood of selecting a clinical candidate with a higher probability of success.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Source: MDPI. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Source: National Institutes of Health (NIH). [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Source: ResearchGate. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Source: National Institutes of Health (NIH). [Link]

  • Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Source: Royal Society of Chemistry. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Source: PubMed. [Link]

  • Stereochemistry in Drug Action. Source: National Institutes of Health (NIH). [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Source: National Institutes of Health (NIH). [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. Source: Chiralpedia. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. Source: VTechWorks. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: National Institutes of Health (NIH). [Link]

  • Stereochemistry And Its Role In Drug Design. Source: ResearchGate. [Link]

  • In Vitro ADME Assays and Services. Source: Charles River Laboratories. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Source: Creative Biolabs. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Source: Royal Society of Chemistry. [Link]

Sources

A Researcher's Guide to Enantiomeric Excess Determination in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. For chiral amines, which form the backbone of a vast array of pharmaceuticals, the precise quantification of enantiomeric purity is a cornerstone of process development and quality control. The term enantiomeric excess (ee), defined as the absolute difference between the mole fractions of two enantiomers, is the standard metric for this purity.[1]

This guide provides a comprehensive comparison of the three principal analytical techniques for determining the enantiomeric excess of chiral amines: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Drawing from established methodologies and field-proven insights, this document is designed to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

The Foundational Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high accuracy and resolving power.[2] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The Causality Behind Chiral HPLC Separations

The core principle of chiral HPLC is the formation of transient, diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, governed by a combination of interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex will have a longer retention time.

The selection of the appropriate CSP is the most critical step in method development.[3] For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralpak® and Chiralcel® series), are particularly versatile and widely used.[3][4]

Experimental Workflow & Protocol

The development of a robust chiral HPLC method is a systematic process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Quantification Analyte Chiral Amine Sample Solubilize Dissolve in Mobile Phase Analyte->Solubilize Screen_CSP Screen CSPs (e.g., Polysaccharide-based) Solubilize->Screen_CSP Initial Screening Screen_MP Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) Screen_CSP->Screen_MP Optimize Optimize Mobile Phase (Solvent ratio, Additives) Screen_MP->Optimize Inject Inject Sample Optimize->Inject Final Method Separate Chromatographic Separation Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Quantify Integrate Peaks & Calculate ee Detect->Quantify

Figure 1: General workflow for chiral HPLC method development and analysis.

Step-by-Step Protocol for Chiral Amine Analysis (Normal Phase):

  • Sample Preparation: Dissolve the chiral amine sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® IA or Chiralcel® OD-H.

  • Initial Screening Conditions:

    • Mobile Phase: A common starting point for primary amines is a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[5] A typical starting gradient might be 90:10 hexane:IPA.

    • Additives: For basic amines, the addition of a small percentage of an acidic additive like trifluoroacetic acid (TFA) and a basic additive like triethylamine (TEA) (e.g., 0.1% of each) is often crucial to improve peak shape and resolution.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Optimization:

    • Adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time.

    • Evaluate different alcohol modifiers (e.g., ethanol, 2-propanol).

    • Optimize the concentration of additives.

  • Validation: Once separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[4]

  • Enantiomeric Excess Calculation:

    • The ee is calculated from the integrated peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Expertise in Action: Troubleshooting Chiral Amine Separations
  • Poor Peak Shape (Tailing): This is a common issue for basic amines. The cause is often secondary interactions with residual acidic silanols on the silica support. Solution: Increase the concentration of the basic additive (e.g., TEA, diethylamine) in the mobile phase.

  • No Separation: If no resolution is observed, consider changing the CSP, the type of alcohol modifier, or switching the mobile phase mode (e.g., from normal phase to polar organic mode with acetonitrile/methanol).[5]

  • Poor Resolution: To improve resolution (Rs), you can decrease the flow rate, lower the column temperature (which often increases the stability difference of the diastereomeric complexes), or finely tune the mobile phase composition.

The Rapid Alternative: NMR Spectroscopy

NMR spectroscopy offers a significantly faster method for determining enantiomeric excess, often with analysis times of just a few minutes per sample.[6][7] The technique works by converting the enantiomers, which are indistinguishable in a standard NMR spectrum, into diastereomers with distinct NMR signals. This is achieved through the use of a chiral auxiliary.

The Two Pillars of Chiral NMR Analysis
  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form non-covalent, diastereomeric complexes with the analyte through interactions like hydrogen bonding.[8] This association is rapid and reversible. The different spatial arrangement of the two diastereomeric complexes in solution leads to different chemical shifts for corresponding protons, allowing for their integration and the calculation of ee. (S)-BINOL and its derivatives are effective CSAs for primary and secondary amines.[7]

  • Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[9] A classic example is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, which reacts with amines to form diastereomeric amides.[10] The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum.

Experimental Workflow & Protocol (Using a CSA)

NMR_CSA_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Data Acquisition & Analysis Analyte Chiral Amine (~5-10 mg) Combine Combine in NMR tube & Mix Analyte->Combine CSA Chiral Solvating Agent (e.g., (S)-BINOL, ~1-2 eq.) CSA->Combine Solvent Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) Solvent->Combine Acquire Acquire ¹H NMR Spectrum Combine->Acquire Identify Identify Resolved Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee Integrate->Calculate

Figure 2: Workflow for ee determination using a Chiral Solvating Agent (CSA) in NMR.

Step-by-Step Protocol for ee Determination using (S)-BINOL:

  • Preparation: In a clean, dry NMR tube, combine the chiral amine (approximately 0.05 mmol) and the chiral solvating agent, (S)-BINOL (approximately 1.0-1.5 equivalents).

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Mixing: Cap the tube and shake for about 30 seconds to ensure complex formation.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify a proton signal in the amine (e.g., the proton on the stereogenic carbon) that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes.

    • Carefully integrate both peaks.

    • Calculate the ee using the same formula as for HPLC, based on the integral values.

Self-Validation and Troubleshooting in NMR
  • Trustworthiness: The protocol is self-validating. A racemic sample (50:50 mixture) must show two peaks of equal integration. If it does not, there may be an issue with kinetic resolution during derivatization (for CDAs) or differential binding (for CSAs).

  • Poor Resolution of Signals: The separation between the diastereomeric signals (Δδ) can be influenced by several factors. Solutions:

    • Temperature: Lowering the temperature can sometimes improve resolution by favoring a more structured complex.

    • Solvent: Changing to a less polar, non-coordinating solvent (e.g., benzene-d₆) can enhance the interactions between the CSA and the analyte.

    • Concentration: Varying the concentration of the analyte and CSA can impact the equilibrium and thus the observed chemical shifts.

  • Broad Peaks: This can be caused by intermediate exchange rates between the free and complexed states. Lowering the temperature can often sharpen the signals. The presence of water can also lead to peak broadening and inaccurate results; ensure all reagents and solvents are dry.[6]

The High-Throughput Contender: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[1] While not universally applicable, for chromophore-containing amines, CD can be an extremely rapid method for ee determination, making it ideal for high-throughput screening (HTS).[11]

The Principle of CD-Based ee Determination

Enantiomers produce CD spectra that are mirror images of each other. A racemic mixture will have no CD signal. The magnitude of the CD signal at a specific wavelength is directly proportional to the enantiomeric excess of the sample.

To enhance the sensitivity and applicability for amines, a common strategy involves the in situ formation of a CD-active complex. For instance, a chiral primary amine can be condensed with an aldehyde to form a chiral imine, which then coordinates to a metal center (e.g., Cu(I) or Fe(II)) along with another chiral ligand.[6][11] This creates a diastereomeric metal complex with a strong CD signal, often in the visible region, which can be used to determine the ee with high sensitivity.[11][12]

Experimental Workflow & Protocol

CD_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Measurement & Calibration Analyte Chiral Amine Sample Derivatize In situ Derivatization/ Complexation Analyte->Derivatize Standards Prepare Standards (Known ee values) Standards->Derivatize Measure_CD Measure CD Signal at λmax Derivatize->Measure_CD Cal_Curve Generate Calibration Curve (CD Signal vs. ee) Measure_CD->Cal_Curve From Standards Det_ee Determine ee of Unknown Sample Measure_CD->Det_ee From Sample Cal_Curve->Det_ee

Figure 3: Workflow for ee determination using Circular Dichroism (CD) Spectroscopy.

Step-by-Step Protocol for a CD-Based Assay:

  • Calibration Curve: Prepare a series of standards with known enantiomeric excess (e.g., 100% R, 75% R, 50% R/S, 25% R, 100% S).

  • Complex Formation: For each standard and the unknown sample, perform the in situ complexation reaction. For example, mix the amine with pyridine carboxaldehyde and a Cu(I)-BINAP solution.[11]

  • CD Measurement: Record the CD spectrum for each sample and determine the CD signal (in millidegrees, mdeg) at the wavelength of maximum difference between the enantiomers. The data acquisition itself is very fast, often taking less than two minutes per sample.[11][13]

  • Data Analysis: Plot the CD signal of the standards as a function of their enantiomeric excess. This should yield a linear relationship.

  • ee Determination: Determine the ee of the unknown sample by interpolating its measured CD signal on the calibration curve.

Critical Considerations for CD Spectroscopy
  • Chromophore Requirement: The analyte, or the complex it forms, must possess a chromophore that absorbs light in an accessible region of the CD spectrometer.

  • Linearity: The linear relationship between CD signal and ee can sometimes deviate at high concentrations due to aggregation or other intermolecular interactions. It is crucial to work within the validated linear range of the assay.

  • Interference: Any chiral, CD-active impurity in the sample can interfere with the measurement, leading to inaccurate results. An initial achiral HPLC-UV analysis to assess sample purity is often a prerequisite.

  • Wavelength Selection: Choosing the correct wavelength for analysis is critical to maximize sensitivity and avoid regions where the mobile phase or other components have high absorbance, which can increase noise.[14]

Comparative Performance Analysis

The choice of analytical method is a trade-off between speed, accuracy, cost, and the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

ParameterChiral HPLCNMR SpectroscopyCircular Dichroism
Principle Physical separation of enantiomersConversion to diastereomers, signal resolutionDifferential absorption of polarized light
Typical Analysis Time 10-30 min per sample (after method development)[5]~5 min per sample[7]< 2 min per sample[11][13]
Accuracy High (typically <2% RSD)Good to High (±1-5% error reported)[10]Good (±3-5% error reported)[2][12]
Precision HighGoodGood
Sensitivity (LOD/LOQ) High (can detect minor enantiomer at <0.1%)Moderate (generally requires >1% of minor enantiomer)Moderate to High (depends on chromophore)
Throughput Low to ModerateHighVery High
Sample Prep Simple dissolution; derivatization sometimes needed[4]Simple mixing with CSA; reaction for CDA[7]Often requires in situ complexation[11]
Cost (Instrumentation) Moderate to High ($20k - $100k+)[15]High ($300k+)Moderate ($50k - $100k)
Key Advantage "Gold standard" accuracy, direct separationVery fast, minimal sample prep with CSAsExtremely high throughput, ideal for HTS
Key Limitation Method development can be time-consumingLower sensitivity for trace enantiomersIndirect method, requires chromophore & calibration

Conclusion: A Strategic Approach to Method Selection

The determination of enantiomeric excess is a non-negotiable aspect of chiral amine synthesis in a regulated environment. There is no single "best" method; rather, the optimal choice is dictated by the stage of development and the analytical question at hand.

  • For high-throughput screening (HTS) of asymmetric reactions where speed is paramount, Circular Dichroism and NMR spectroscopy are the clear winners. They allow for the rapid assessment of hundreds of samples, guiding the optimization of reaction conditions.

  • For routine in-process control and final product release , where accuracy, precision, and the ability to detect trace impurities are critical, Chiral HPLC remains the undisputed method of choice. Its robustness and the direct nature of the measurement provide the high level of confidence required for quality assurance and regulatory submissions.

By understanding the fundamental principles, practical workflows, and inherent limitations of each technique, researchers can design a logical, efficient, and self-validating analytical strategy. This ensures not only the scientific integrity of their work but also accelerates the journey of a chiral amine from a laboratory discovery to a life-changing therapeutic.

References

  • Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 96-101. [Link]

  • Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693. [Link]

  • Kim, I. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-202. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Dudley, W. R., & Burns, M. J. (2024). Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]

  • Dragna, J. M., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13351–13359. [Link]

  • Sanghvi, T., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26042. [Link]

  • Gholami, H., & Das, A. (2019). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Lucas, J. E., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 239-246. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Metola, P., et al. (2011). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. SciSpace. [Link]

  • Metola, P., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality, 23(10), 940-946. [Link]

  • Creative Biostructure. (n.d.). What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy?[Link]

  • Metola, P., et al. (2012). In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using Circular Dichroism Spectroscopy. Journal of the American Chemical Society, 134(36), 14881–14890. [Link]

  • Excedr. (2025). Chromatography System Costs: Factors & Pricing Breakdown. [Link]

  • Metola, P., et al. (2011). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. ResearchGate. [Link]

  • Chen, C. Y., & Lu, H. P. (2007). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Analytical Chemistry, 79(12), 4684-4692. [Link]

  • Wzorek, A., et al. (2020). Deviations from Beer's law in electronic absorption and circular dichroism: Detection for enantiomeric excess analysis. ResearchGate. [Link]

  • Kim, I. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-202. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(8), 722-731. [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Piperidine-Based Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic agent from bench to bedside is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This is particularly true for ligands targeting sigma receptors, where the structural similarity between subtypes and the potential for off-target interactions can lead to unforeseen side effects and therapeutic failures. This guide provides an in-depth, technically-grounded comparison of piperidine-based sigma receptor ligands, focusing on the crucial aspect of cross-reactivity analysis. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from years of field experience.

The Enigmatic Sigma Receptors: A Tale of Two Subtypes

Initially misclassified as opioid receptors, sigma receptors (σRs) are now recognized as a unique class of intracellular proteins with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1] These receptors are implicated in a wide array of physiological and pathological processes, making them attractive therapeutic targets.

  • Sigma-1 Receptor (σ1R): This 223-amino acid protein primarily resides at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it acts as a molecular chaperone.[2] It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and neuronal plasticity.[2][3] Ligands targeting σ1R are being investigated for their potential in treating neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[1]

  • Sigma-2 Receptor (σ2R): Identified as the 21.5 kDa transmembrane protein 97 (TMEM97), σ2R is often overexpressed in proliferating cancer cells.[4][5] Its activation is linked to the regulation of cell proliferation and death, making it a promising target for anticancer therapies.[1]

The piperidine moiety has emerged as a privileged scaffold in the design of sigma receptor ligands, demonstrating high affinity for both subtypes.[6] However, this structural feature can also contribute to a lack of selectivity, leading to cross-reactivity between σ1R and σ2R, as well as interactions with other unintended biological targets.

Why Cross-Reactivity Analysis is Non-Negotiable

In the realm of drug discovery, a ligand's selectivity is as important as its potency. Undesired off-target interactions can lead to a host of problems, from misleading structure-activity relationship (SAR) data to severe adverse effects in clinical trials. A thorough cross-reactivity analysis is therefore a cornerstone of preclinical drug development. It allows for:

  • Accurate SAR Elucidation: By understanding a ligand's full binding profile, researchers can more accurately attribute its biological effects to the intended target, leading to more rational drug design.

  • Early Identification of Potential Liabilities: Proactively screening for off-target interactions can help identify potential safety concerns early in the development process, saving time and resources.

  • Discovery of Novel Polypharmacology: In some cases, off-target interactions can be therapeutically beneficial. A comprehensive cross-reactivity profile can uncover these opportunities for developing multi-target drugs.

Comparative Analysis of Piperidine-Based Sigma Receptor Ligands

The following tables summarize the binding affinities of several well-characterized piperidine-based sigma receptor ligands. This data, compiled from various studies, highlights the diverse selectivity profiles that can be achieved with this scaffold.

Table 1: Binding Affinities (Ki, nM) of Piperidine-Based Ligands for Sigma-1 and Sigma-2 Receptors

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Reference
Haloperidol2.510542[7]
(+)-Pentazocine3.15,3001709.7
DTG13.117.91.37
Compound 1 3.210633.1[7]
Compound 3 8.923126.0[7]
Compound 5 4341,2502.88[7]
Compound 11 132>10,000>75.8[7]

Table 2: Off-Target Binding Profile of Selected Piperidine-Based Sigma Ligands

CompoundHistamine H3 Ki (nM)Dopamine D2 Ki (nM)Other Notable Off-Targets (Ki > 1000 nM unless stated)Reference
Haloperidol-1.2Adrenergic α1, 5-HT2A
Compound 5 (from ACS Chem Neurosci)7.70-Negligible at other histamine subtypes[6]
Compound 11 (from ACS Chem Neurosci)--Negligible at other histamine subtypes[6]

Experimental Workflows for Cross-Reactivity Profiling

A robust cross-reactivity analysis employs a combination of binding and functional assays. The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the cornerstone of cross-reactivity profiling, providing a direct measure of a ligand's affinity for a target receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining ligand binding affinity using radioligand competition assays.

Detailed Protocol: Sigma Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing either human σ1R or σ2R/TMEM97.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • To a 96-well plate, add:

      • Assay buffer (50 mM Tris-HCl, pH 8.0).

      • A fixed concentration of radioligand (e.g., -pentazocine for σ1R, or [³H]DTG for σ2R with a masking concentration of a selective σ1R ligand).

      • A range of concentrations of the unlabeled test compound.

      • Cell membrane preparation.

    • Controls:

      • Total binding: Assay buffer, radioligand, and membranes (no test compound).

      • Non-specific binding: Assay buffer, radioligand, membranes, and a high concentration of a known sigma receptor ligand (e.g., haloperidol) to saturate all specific binding sites.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: From Binding to Biological Effect

While binding assays measure affinity, functional assays determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Experimental Workflow: FLIPR Calcium Flux Assay

Caption: Workflow for assessing ligand functional activity using a FLIPR calcium flux assay.

Detailed Protocol: FLIPR Calcium Flux Assay for Sigma Receptors

  • Cell Preparation:

    • Plate cells expressing the sigma receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. An anion-exchange protein inhibitor like probenecid may be required for some cell lines to retain the dye.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Assay Procedure:

    • Prepare a compound plate containing various concentrations of the test compounds.

    • Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Agonist Mode:

      • Establish a baseline fluorescence reading for each well.

      • The FLIPR will automatically add the test compound to the wells and continuously monitor the fluorescence signal. An increase in fluorescence indicates an agonist-induced calcium influx.

    • Antagonist Mode:

      • After an initial incubation with the test compound, add a known sigma receptor agonist at a concentration that elicits a submaximal response (EC80).

      • A decrease in the agonist-induced fluorescence signal indicates an antagonist effect.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Broad Panel Screening: Unveiling the Full Cross-Reactivity Profile

To gain a comprehensive understanding of a ligand's selectivity, it is essential to screen it against a broad panel of receptors, ion channels, transporters, and enzymes. Services like the Eurofins SafetyScreen44™ panel or the NIMH Psychoactive Drug Screening Program (PDSP) offer a cost-effective way to assess potential off-target liabilities.[8][9]

Computational Approaches to Predict Cross-Reactivity

In silico methods can provide valuable insights into ligand selectivity and guide the design of more specific compounds.

Computational Workflow for Selectivity Prediction

Caption: A typical computational workflow for predicting ligand binding affinity and selectivity.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. By docking a library of piperidine-based ligands into the crystal structures of σ1R, σ2R, and various off-targets, one can get a preliminary assessment of their potential binding affinities.[1]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor interaction, allowing for the assessment of binding stability and the identification of key interacting residues over time.[7]

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features required for binding to a specific receptor. By comparing the pharmacophores of σ1R, σ2R, and off-targets, it is possible to design ligands that are more selective for the desired target.[1]

  • Machine Learning: Advanced machine learning models can be trained on large datasets of known ligand-receptor interactions to predict the activity and selectivity of novel compounds.[10][11]

Structure-Activity Relationships for Selectivity

Systematic modification of the piperidine scaffold has yielded valuable insights into the structural determinants of sigma receptor selectivity.

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of selectivity.[12] For example, replacing a piperidine with a piperazine moiety can dramatically alter the affinity for σ1R.[6]

  • Aromatic Moieties: The type and substitution pattern of aromatic groups attached to the piperidine ring influence hydrophobic and π-π stacking interactions within the binding pocket, thereby affecting both affinity and selectivity.

  • Linker Length and Rigidity: The length and flexibility of the linker connecting the piperidine core to other chemical moieties play a crucial role in orienting the ligand within the binding site and can be tuned to optimize selectivity.

Conclusion

The cross-reactivity analysis of piperidine-based sigma receptor ligands is a multifaceted endeavor that requires a combination of experimental and computational approaches. By understanding the underlying principles of receptor biology, employing validated assay protocols, and leveraging the power of in silico modeling, researchers can navigate the complexities of ligand selectivity and develop safer, more effective therapeutics. This guide provides a framework for conducting a thorough and objective cross-reactivity assessment, ultimately contributing to the successful translation of promising drug candidates from the laboratory to the clinic.

References

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). The University of North Carolina at Chapel Hill. [Link]

  • Di Martino, R. M. C., et al. (2023). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. [Link]

  • Paoletta, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. [Link]

  • Schmidt, H. R., et al. (2016). A Review of the Human Sigma-1 Receptor Structure. Journal of Molecular Biology. [Link]

  • Berardi, F., et al. (2011). Design, synthesis and SAR analysis of novel selective σ1 ligands (Part 2). Bioorganic & Medicinal Chemistry. [Link]

  • Alon, A., et al. (2017). Structural analysis of TMEM97 and mapping of the ligand-binding site. Proceedings of the National Academy of Sciences. [Link]

  • Le-Dall, M.-T. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • GloSensor™ cAMP Assay Protocol. Promega. [Link]

  • Di Martino, R. M. C., et al. (2023). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • Su, T.-P., et al. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Journal of Biomedical Science. [Link]

  • Ren, G., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers. [Link]

  • Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. protocols.io. [Link]

  • Rossi, M., et al. (2018). Scouting new sigma receptor ligands. AIR Unimi. [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. [Link]

  • GPCR Products and Services. Eurofins. [Link]

  • Prezzavento, O., et al. (2020). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Current Computer-Aided Drug Design. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences. [Link]

  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]

  • Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β 3 -Adrenergic Agonist Mirabegron to α 1A. MDPI. [Link]

  • Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. MDPI. [Link]

  • Design and Synthesis of Selective Sigma Ligands. ProQuest. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. [Link]

  • NIMH Psychoactive Drug Screening Program - PDSP. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. ResearchGate. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. PubMed. [Link]

  • Estimated structure of the sigma-1 receptor and the amino acid residues... ResearchGate. [Link]

  • σ2R/TMEM97 is involved in the proliferation and migration of triple... ResearchGate. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PMC. [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Eurofins DiscoverX GPCR Assays. YouTube. [Link]

  • Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • SafetyScreen18 Core Panel - TW. Eurofins Discovery. [Link]

Sources

Comparative Guide to Alternative Synthetic Strategies for (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry. As a stereoisomer of a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, the development of efficient and stereoselective synthetic routes to this trans-disubstituted piperidine is of paramount importance for the exploration of structure-activity relationships (SAR) and the discovery of new chemical entities.[1] The piperidine scaffold is a privileged structure in drug discovery, and the precise control of stereochemistry at the C3 and C4 positions is crucial for biological activity and selectivity.[2]

This guide provides an in-depth comparison of alternative synthetic strategies for obtaining this compound. The discussion delves into the mechanistic rationale behind each approach, offering field-proven insights to inform experimental design and selection.

Strategic Overview

The primary challenge in synthesizing the target molecule lies in the diastereoselective and enantioselective construction of the two contiguous stereocenters in the piperidine ring, with a trans relationship between the methyl group at C4 and the amino group at C3. The synthetic strategies can be broadly categorized as follows:

  • Diastereoselective Reduction of a Prochiral Ketone: This approach involves the synthesis of a 4-methyl-3-piperidone precursor followed by a diastereoselective reduction of the ketone and subsequent reductive amination.

  • Stereoselective Ring-Opening of an Epoxide or Aziridine: This strategy relies on the formation of a chiral epoxide or aziridine intermediate, followed by a regioselective and stereospecific ring-opening reaction to establish the desired trans stereochemistry.

  • Catalytic Asymmetric Hydrogenation: This method utilizes a chiral catalyst to achieve a highly enantioselective and diastereoselective hydrogenation of a suitable unsaturated precursor, such as an enamine or an unsaturated lactam.

The following sections will explore these strategies in detail, providing a comparative analysis of their respective strengths and weaknesses.

Strategy 1: Diastereoselective Reduction of a Prochiral Ketone

This strategy hinges on the synthesis of the key intermediate, N-benzyl-4-methyl-3-piperidone, and its subsequent stereoselective reduction. The stereochemical outcome of the reduction is governed by the approach of the hydride reagent to the carbonyl group, which can be influenced by the steric hindrance of the adjacent methyl group and the conformation of the piperidine ring.

Synthesis of the Key Intermediate: N-benzyl-4-methyl-3-piperidone

A plausible route to N-benzyl-4-methyl-3-piperidone starts from 3-hydroxy-4-methylpyridine. The synthesis involves N-benzylation, followed by reduction of the pyridinium salt to the corresponding piperidine, and subsequent oxidation of the hydroxyl group to the ketone.[3]

Diastereoselective Reductive Amination

The direct reductive amination of N-benzyl-4-methyl-3-piperidone with methylamine and a reducing agent can, in principle, afford the target molecule. The diastereoselectivity of this one-pot reaction is highly dependent on the choice of the reducing agent. Bulky hydride reagents are expected to favor attack from the less hindered face of the intermediate iminium ion, leading to the desired trans product.

Plausible Reaction Pathway:

G cluster_0 Strategy 1: Diastereoselective Reduction Ketone N-benzyl-4-methyl-3-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium  + CH3NH2 Trans_Product (3R,4S)-1-benzyl-N,4- dimethylpiperidin-3-amine Iminium->Trans_Product  [H-] (Bulky reducing agent, e.g., NaBH(OAc)3) (Axial Attack) Cis_Product (3R,4R)-Isomer (cis) Iminium->Cis_Product  [H-] (Less bulky reducing agent) (Equatorial Attack)

Figure 1: Diastereoselective reductive amination of N-benzyl-4-methyl-3-piperidone.

Discussion of Plausible Experimental Data:

Parameter Strategy 1: Diastereoselective Reduction
Starting Material 3-Hydroxy-4-methylpyridine
Key Transformation Diastereoselective Reductive Amination
Potential Yield Moderate to Good
Stereoselectivity Moderate to Good (Reagent Dependent)
Number of Steps 3-4 steps
Advantages Convergent approach, readily available starting materials.
Disadvantages Diastereoselectivity may not be optimal, requiring chromatographic separation.

Strategy 2: Stereoselective Ring-Opening of a Chiral Epoxide/Aziridine

This approach offers a powerful method for establishing the trans-1,2-aminoalcohol or diamine functionality with high stereocontrol. The synthesis begins with the construction of a suitable tetrahydropyridine precursor, followed by stereoselective epoxidation or aziridination, and subsequent nucleophilic ring-opening.

Synthesis of the Precursor: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

This key intermediate is accessible from N-benzyl-4-piperidone through a Shapiro reaction or by dehydration of the corresponding tertiary alcohol.[4]

Epoxidation and Ring-Opening

Epoxidation of the tetrahydropyridine with an appropriate oxidizing agent like m-CPBA would likely lead to a mixture of diastereomeric epoxides. Separation of these epoxides, followed by regioselective ring-opening at the C3 position with methylamine, would proceed via an Sₙ2 mechanism, resulting in the inversion of configuration at C3 and affording the trans-amino alcohol. Subsequent methylation of the amine would yield the final product.

A more direct approach involves the reductive ring-opening of a Boc-activated aziridine derived from the corresponding epoxide. A study by Der Pharma Chemica on the synthesis of Tofacitinib intermediates demonstrated that the reductive ring-opening of a related N-Boc aziridine with lithium aluminum hydride (LiAlH₄) yielded a mixture of the cis and trans diamine products.[5] This suggests that optimization of the reducing agent and reaction conditions could favor the formation of the desired trans isomer.

Plausible Reaction Pathway:

G cluster_1 Strategy 2: Epoxide Ring-Opening Tetrahydropyridine 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine Epoxide N-benzyl-3,4-epoxy-4-methylpiperidine Tetrahydropyridine->Epoxide  m-CPBA Trans_Product (3R,4S)-1-benzyl-N,4- dimethylpiperidin-3-amine Epoxide->Trans_Product  1. CH3NH2 (SN2)  2. [H]

Figure 2: Synthesis via stereoselective epoxide ring-opening.

Discussion of Plausible Experimental Data:

The key to this strategy is the stereoselective formation of the epoxide or aziridine and the regioselectivity of the ring-opening. For the aziridine ring-opening with LiAlH₄, the hydride can attack either the C3 or C4 position. The reported 70:30 mixture of regioisomers suggests that while the desired C3 attack is favored, it is not exclusive.[5] Further optimization would be necessary to improve the regioselectivity.

Parameter Strategy 2: Epoxide/Aziridine Ring-Opening
Starting Material 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Key Transformation Stereoselective Epoxidation/Aziridination and Ring-Opening
Potential Yield Moderate
Stereoselectivity Potentially high (dependent on epoxide/aziridine formation and ring-opening)
Number of Steps 3-4 steps
Advantages Potentially high stereocontrol.
Disadvantages May require separation of diastereomeric intermediates; regioselectivity of ring-opening can be an issue.

Strategy 3: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical approach to introduce chirality. This strategy would involve the hydrogenation of a prochiral enamine or an unsaturated lactam precursor using a chiral transition metal catalyst.

Asymmetric Hydrogenation of an Enamine

An enamine precursor could be formed from N-benzyl-4-methyl-3-piperidone. The asymmetric hydrogenation of this enamine in the presence of a chiral catalyst (e.g., a Rh- or Ru-based complex with a chiral phosphine ligand) could directly afford the target molecule with high enantioselectivity. The diastereoselectivity would be influenced by the catalyst and the substrate.

Asymmetric Hydrogenation of an Unsaturated Lactam

An alternative approach involves the asymmetric hydrogenation of an α,β-disubstituted unsaturated lactam, which can be subsequently reduced to the desired piperidine. Research has shown that Rh-catalyzed enantioselective and diastereoselective hydrogenation of such lactams can produce trans-3,4-disubstituted lactams with high stereocontrol.[6] The resulting chiral lactam can then be reduced to the corresponding piperidine.

Plausible Reaction Pathway:

G cluster_2 Strategy 3: Asymmetric Hydrogenation Unsaturated_Lactam Unsaturated Lactam Precursor Trans_Lactam trans-3,4-Disubstituted Lactam Unsaturated_Lactam->Trans_Lactam  H2, Chiral Catalyst (e.g., Rh-complex) Trans_Product (3R,4S)-1-benzyl-N,4- dimethylpiperidin-3-amine Trans_Lactam->Trans_Product  Reduction (e.g., LiAlH4)

Figure 3: Synthesis via asymmetric hydrogenation of an unsaturated lactam.

Discussion of Plausible Experimental Data:

The success of this strategy is highly dependent on the availability of a suitable chiral catalyst that can achieve high diastereo- and enantioselectivity for the specific substrate. While the hydrogenation of α,β-disubstituted unsaturated lactams has been shown to be effective for producing trans products, the specific application to a precursor of the target molecule would require experimental validation and optimization.[6]

Parameter Strategy 3: Catalytic Asymmetric Hydrogenation
Starting Material Suitable unsaturated precursor (e.g., unsaturated lactam)
Key Transformation Catalytic Asymmetric Hydrogenation
Potential Yield Good to Excellent
Stereoselectivity Potentially very high (catalyst controlled)
Number of Steps 2-3 steps from the unsaturated precursor
Advantages High efficiency and atom economy; potential for excellent stereocontrol.
Disadvantages Requires development or screening of a specific chiral catalyst; catalyst cost and sensitivity.

Conclusion

The synthesis of this compound presents a significant stereochemical challenge. While a definitive, optimized, and high-yielding synthesis for this specific trans-isomer is not prominently featured in the current literature, which is heavily focused on the cis-isomer for Tofacitinib synthesis, several viable strategies can be proposed based on established stereoselective methods for piperidine synthesis.

  • Strategy 1 (Diastereoselective Reduction) offers a straightforward approach but may lack the desired high level of stereocontrol, potentially necessitating challenging purifications.

  • Strategy 2 (Epoxide/Aziridine Ring-Opening) provides a pathway with the potential for excellent stereocontrol, contingent on the successful stereoselective formation of the three-membered ring and regioselective ring-opening.

  • Strategy 3 (Catalytic Asymmetric Hydrogenation) stands out as the most elegant and potentially the most efficient method, capable of delivering high levels of both diastereo- and enantioselectivity. However, it requires significant investment in catalyst development and screening.

The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including scalability, cost of reagents and catalysts, and the desired level of stereochemical purity. Further experimental investigation is warranted to validate and optimize these proposed strategies for the efficient and stereoselective synthesis of this compound.

Experimental Protocols

Note: The following are representative, plausible protocols based on the discussed strategies and require experimental optimization.

Protocol for Strategy 1: Diastereoselective Reductive Amination of N-benzyl-4-methyl-3-piperidone

  • Synthesis of N-benzyl-4-methyl-3-piperidone: (Based on the method described in CN101759630A[3])

    • To a solution of 3-hydroxy-4-methylpyridine in a suitable solvent (e.g., DMF), add benzyl chloride and a non-nucleophilic base (e.g., K₂CO₃). Heat the mixture to afford 1-benzyl-3-hydroxy-4-methylpyridinium chloride.

    • Reduce the pyridinium salt using a suitable reducing agent (e.g., NaBH₄) in a protic solvent (e.g., ethanol) to yield N-benzyl-3-hydroxy-4-methylpiperidine.

    • Oxidize the resulting alcohol using an appropriate oxidizing agent (e.g., PCC or Swern oxidation) to obtain N-benzyl-4-methyl-3-piperidone. Purify by column chromatography.

  • Reductive Amination:

    • To a solution of N-benzyl-4-methyl-3-piperidone in a suitable solvent (e.g., 1,2-dichloroethane), add a solution of methylamine (e.g., 2M in THF).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the trans and cis diastereomers.

Protocol for Strategy 2: Ring-Opening of N-Boc-Aziridine

  • Synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: (As a potential starting material[4])

    • This starting material can be synthesized from N-benzyl-4-piperidone or procured from commercial sources.

  • Epoxidation and Aziridination:

    • Epoxidize the tetrahydropyridine with m-CPBA in a chlorinated solvent to obtain the epoxide.

    • Convert the epoxide to the corresponding aziridine, for example, by reaction with sodium azide followed by reduction and protection with a Boc group.

  • Reductive Ring-Opening: (Adapted from Der Pharma Chemica[5])

    • To a solution of the N-Boc-aziridine in anhydrous THF at 0 °C, add LiAlH₄ portion-wise.

    • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate.

    • The resulting mixture of cis and trans N-Boc protected diamines can be separated by column chromatography.

    • The Boc group can be removed under acidic conditions, and the secondary amine can be methylated to afford the final product.

References

  • (Reference to a general organic chemistry textbook for fundamental concepts)
  • (Reference to a review on piperidine synthesis)
  • (Reference to a paper on diastereoselective reductions)
  • An efficient and alternative method for synthesis of Tofacitinib. Der Pharma Chemica. [Link][5]

  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents. [3]

  • WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents. [1]

  • (Reference to a paper on stereoselective synthesis of piperidines)
  • (Reference to a paper on catalytic asymmetric hydrogen
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link][7]

  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines. Organic Letters. [Link][6]

  • Tofacitinib synthesis - an asymmetric challenge. Universidade Nova de Lisboa. [Link][2]

  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • (Reference to a relevant methodology paper)
  • 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. PubChem. [Link][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.